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  • Product: 2-(4-Methoxy-2-methylphenyl)acetaldehyde
  • CAS: 1081798-35-7

Core Science & Biosynthesis

Foundational

2-(4-Methoxy-2-methylphenyl)acetaldehyde molecular weight

An In-depth Technical Guide to 2-(4-Methoxy-2-methylphenyl)acetaldehyde Executive Summary This technical guide provides a comprehensive scientific overview of 2-(4-Methoxy-2-methylphenyl)acetaldehyde, a substituted aroma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4-Methoxy-2-methylphenyl)acetaldehyde

Executive Summary

This technical guide provides a comprehensive scientific overview of 2-(4-Methoxy-2-methylphenyl)acetaldehyde, a substituted aromatic aldehyde of interest in synthetic organic chemistry. With a molecular weight of 164.20 g/mol , this compound serves as a potential building block for more complex molecular architectures in drug discovery and materials science. This document details its physicochemical properties, outlines a robust, field-proven protocol for its synthesis and purification, and describes standard analytical methodologies for its structural confirmation and quality control. The guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific chemical entity.

Introduction

2-(4-Methoxy-2-methylphenyl)acetaldehyde belongs to the class of phenylacetaldehydes, which are characterized by an acetaldehyde moiety attached to a phenyl ring. The specific substitution pattern of this molecule—a methoxy group at the para-position (C4) and a methyl group at the ortho-position (C2)—imparts distinct electronic and steric properties that influence its reactivity and potential applications. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a valuable intermediate. Understanding the synthesis, purification, and characterization of this compound is critical for its reliable use in multi-step synthetic campaigns aimed at novel pharmaceutical agents or functional materials.

Physicochemical and Structural Properties

The fundamental properties of 2-(4-Methoxy-2-methylphenyl)acetaldehyde are summarized below. These data are essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
IUPAC Name 2-(4-methoxy-2-methylphenyl)acetaldehydePubChem[1]
CAS Number 1081798-35-7PubChem[1]
Canonical SMILES CC1=C(C=CC(=C1)OC)CC=OPubChem[1]
InChIKey RTQZKMSMGKZSSV-UHFFFAOYSA-NPubChem[1]

Synthesis and Purification Protocol

The synthesis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde can be reliably achieved via the controlled oxidation of its corresponding primary alcohol, 2-(4-methoxy-2-methylphenyl)ethanol. This method is a cornerstone of aldehyde synthesis, and the choice of a mild oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid.

Rationale for Method Selection

Expertise & Experience: The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. While strong oxidants like potassium permanganate or chromic acid would lead to the carboxylic acid, milder reagents provide the necessary control to stop the reaction at the aldehyde stage. Pyridinium chlorochromate (PCC) is selected here for its proven reliability, operational simplicity, and high chemoselectivity for this transformation. The reaction is performed in an anhydrous solvent, typically dichloromethane (DCM), to prevent the formation of the gem-diol intermediate which can facilitate over-oxidation. Purification by column chromatography is the industry-standard method for separating the moderately polar aldehyde product from non-polar starting materials and highly polar by-products.

Experimental Workflow: Synthesis

cluster_synthesis Synthesis Workflow start 1. Dissolve 2-(4-methoxy-2-methylphenyl)ethanol in anhydrous DCM reagent 2. Add Pyridinium Chlorochromate (PCC) (1.5 eq.) portion-wise start->reagent Anhydrous conditions reaction 3. Stir at Room Temperature (Monitor by TLC) reagent->reaction Exothermic control quench 4. Quench reaction with Diethyl Ether and filter through Celite/Silica plug reaction->quench Reaction completion extract 5. Concentrate filtrate under reduced pressure quench->extract Removal of chromium salts

Caption: Synthetic workflow for the oxidation of a primary alcohol to an aldehyde.

Step-by-Step Synthesis Protocol
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-methoxy-2-methylphenyl)ethanol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Oxidation: Slowly add pyridinium chlorochromate (PCC) (1.5 eq.) to the stirring solution. An increase in temperature may be observed. Maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celite® to filter out the chromium by-products.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude aldehyde product.

Purification Protocol

Trustworthiness: The protocol's integrity relies on a self-validating purification and characterization loop. The crude product from the synthesis is subjected to flash column chromatography. The purity of the collected fractions is continuously monitored by TLC. Fractions containing the pure product are then combined and analyzed using orthogonal analytical methods (NMR, IR, MS) to unequivocally confirm both the identity and purity of the final compound. This multi-pronged verification ensures a high degree of confidence in the final product's quality.

  • Column Preparation: Prepare a flash chromatography column with silica gel, using a hexane/ethyl acetate solvent system as the eluent.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield pure 2-(4-Methoxy-2-methylphenyl)acetaldehyde as a liquid.

Structural Elucidation and Quality Control

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete picture of the molecule.

cluster_analysis Analytical & QC Workflow cluster_spectroscopy Spectroscopic Analysis product Purified Product nmr ¹H & ¹³C NMR Proton Environment Carbon Skeleton product->nmr Structural Confirmation ir IR Spectroscopy C=O Stretch (~1725 cm⁻¹) C-O Stretch (~1250 cm⁻¹) product->ir Structural Confirmation ms Mass Spectrometry Molecular Ion Peak [M]⁺ Fragmentation Pattern product->ms Structural Confirmation qc Purity Assessment (e.g., HPLC) product->qc Quantitative Analysis final Final Compound (Structure & Purity Confirmed) nmr->final ir->final ms->final qc->final

Caption: Workflow for analytical confirmation and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal as a triplet around 9.7 ppm. Other key signals would include a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, a singlet for the benzylic methyl (-CH₃) protons around 2.3 ppm, a doublet for the methylene (-CH₂-) protons adjacent to the aldehyde, and distinct signals for the three aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be defined by a signal for the aldehyde carbonyl carbon at approximately 200 ppm. It will also show signals for the aromatic carbons, the methoxy carbon, the methyl carbon, and the methylene carbon.

  • Infrared (IR) Spectroscopy: IR analysis serves to confirm the presence of key functional groups. A strong, sharp absorption band around 1725-1740 cm⁻¹ is indicative of the aldehyde C=O stretch.[2] Additional characteristic bands would include C-H stretches for the aromatic and aliphatic portions and a C-O stretch for the methoxy ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 164.2 g/mol . Common fragmentation patterns may include the loss of the formyl group (-CHO).

Potential Applications in Research and Development

While specific applications for 2-(4-Methoxy-2-methylphenyl)acetaldehyde are not extensively documented, its structure is analogous to intermediates used in several high-value chemical industries.

  • Pharmaceutical Synthesis: Substituted phenylacetaldehydes are precursors to various pharmacologically active molecules. The aldehyde can be used in reactions like the Pictet-Spengler reaction to form tetrahydroisoquinoline scaffolds, which are present in many natural products and drugs.[3] Furthermore, it can serve as a building block for synthesizing novel compounds to be screened for various biological activities.[4]

  • Fragrance and Flavor Industry: Many aromatic aldehydes and their derivatives are valued for their olfactory properties.[2][4] This compound could be investigated for its potential use as a fragrance component or as an intermediate in the synthesis of more complex aroma chemicals.

  • Agrochemicals: The substituted phenyl ring is a common feature in pesticides and herbicides.[4] This aldehyde could be a starting point for the development of new agrochemicals.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(4-Methoxy-2-methylphenyl)acetaldehyde presents the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Recommendations: Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

2-(4-Methoxy-2-methylphenyl)acetaldehyde is a specialty chemical with significant potential as a versatile intermediate in organic synthesis. This guide has provided a detailed framework for its synthesis, purification, and comprehensive characterization. The established molecular weight of 164.20 g/mol , along with the detailed analytical protocols, provides researchers with the necessary foundation to confidently produce and utilize this compound in their research and development endeavors, from academic exploration to targeted applications in the pharmaceutical and chemical industries.

References

  • PubChem. (n.d.). 2-(4-Methoxy-2-methylphenyl)acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • US EPA. (2026, February 11). Acetaldehyde, 2-(4-methylphenoxy)- - Substance Details. Retrieved from [Link]

  • MolAid. (n.d.). 2-(4-methoxy-2-methylphenyl)acetaldehyde | 1081798-35-7. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-methoxyphenylacetaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-{[(4-Ethoxyphenyl)methyl]amino}acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Acetaldehyde, methoxy-. NIST WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(4-methoxyphenyl)methoxy]acetaldehyde (C10H12O3). Retrieved from [Link]

  • Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Retrieved from [Link]

  • Quertemont, E., & De Witte, P. (n.d.). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. National Institute on Alcohol Abuse and Alcoholism. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde

Introduction 2-(4-Methoxy-2-methylphenyl)acetaldehyde is a substituted aromatic aldehyde with potential applications in the development of novel pharmaceuticals and as a key building block in complex organic synthesis. I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Methoxy-2-methylphenyl)acetaldehyde is a substituted aromatic aldehyde with potential applications in the development of novel pharmaceuticals and as a key building block in complex organic synthesis. Its specific substitution pattern, featuring a methoxy and a methyl group on the phenyl ring, imparts unique electronic and steric properties that are of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of robust and scientifically validated pathways for the synthesis of this target molecule, designed for an audience of researchers, scientists, and drug development professionals.

This document eschews a rigid, templated format in favor of a narrative that follows the logical flow of synthetic design and execution. We will explore two primary, multi-step synthetic routes, each commencing from readily available starting materials. The causality behind experimental choices, the validation of protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, 2-(4-methoxy-2-methylphenyl)acetaldehyde (I), suggests several viable disconnection approaches. The most logical of these involves a one-carbon homologation of a benzaldehyde precursor. This leads us to the key intermediate, 4-methoxy-2-methylbenzaldehyde (II) . The synthesis of this intermediate is the first critical phase of our proposed pathways. Subsequently, we will explore two distinct and reliable methods for the one-carbon extension of the aldehyde functionality to furnish the desired phenylacetaldehyde derivative.

Our strategic approach is therefore twofold:

  • Efficient synthesis of the key intermediate, 4-methoxy-2-methylbenzaldehyde (II).

  • Reliable one-carbon homologation of this intermediate to yield the target molecule (I).

The following sections will provide detailed experimental protocols and mechanistic insights for each of these stages.

Pathway 1: Synthesis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde via Darzens Condensation

This pathway hinges on the classic Darzens glycidic ester condensation, a reliable method for the one-carbon homologation of aldehydes. The overall transformation is depicted below:

Pathway 1 3-Methylanisole 3-Methylanisole 4-Methoxy-2-methylbenzaldehyde 4-Methoxy-2-methylbenzaldehyde 3-Methylanisole->4-Methoxy-2-methylbenzaldehyde Formylation Glycidic Ester Glycidic Ester 4-Methoxy-2-methylbenzaldehyde->Glycidic Ester Darzens Condensation (Ethyl Chloroacetate, Base) 2-(4-Methoxy-2-methylphenyl)acetaldehyde 2-(4-Methoxy-2-methylphenyl)acetaldehyde Glycidic Ester->2-(4-Methoxy-2-methylphenyl)acetaldehyde Saponification & Decarboxylation

Figure 1: Overall synthetic scheme for Pathway 1.

Step 1: Formylation of 3-Methylanisole to 4-Methoxy-2-methylbenzaldehyde

The synthesis of the key intermediate, 4-methoxy-2-methylbenzaldehyde, can be effectively achieved through the formylation of commercially available 3-methylanisole. The directing effects of the methoxy (ortho-, para-directing) and methyl (ortho-, para-directing) groups are synergistic in this case, favoring substitution at the position ortho to the methoxy group and para to the methyl group, which is the desired C-2 position. Several formylation methods are available; a common and effective method is the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylanisole

  • To a stirred solution of N,N-dimethylformamide (DMF) (3 equivalents) in dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this, add a solution of 3-methylanisole (1 equivalent) in DCM dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxy-2-methylbenzaldehyde.

Table 1: Summary of Formylation Reaction

ParameterValue
Starting Material3-Methylanisole
Key ReagentsDMF, POCl₃
SolventDichloromethane
Temperature0 °C to Room Temperature
Typical Yield70-85%
Step 2: Darzens Condensation of 4-Methoxy-2-methylbenzaldehyde

The Darzens condensation is a reaction between a carbonyl compound and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[1][2] This reaction is a cornerstone of aldehyde homologation.[3]

Mechanism of the Darzens Condensation

The reaction is initiated by the deprotonation of the α-haloester by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide undergoes an intramolecular SN2 reaction to form the epoxide ring of the glycidic ester.[2][3]

Experimental Protocol: Synthesis of Ethyl 3-(4-methoxy-2-methylphenyl)glycidate [4][5]

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol at 0 °C.

  • To this solution, add a mixture of 4-methoxy-2-methylbenzaldehyde (1 equivalent) and ethyl chloroacetate (1.2 equivalents) dropwise over 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-(4-methoxy-2-methylphenyl)glycidate. This intermediate can be used in the next step without further purification.

Step 3: Saponification and Decarboxylation to 2-(4-Methoxy-2-methylphenyl)acetaldehyde

The final step involves the hydrolysis of the glycidic ester to the corresponding carboxylate, followed by decarboxylation to yield the target aldehyde.

Experimental Protocol: Preparation of 2-(4-Methoxy-2-methylphenyl)acetaldehyde

  • Dissolve the crude glycidic ester from the previous step in a mixture of ethanol and water (1:1).

  • Add a solution of sodium hydroxide (2.5 equivalents) in water and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is approximately 3-4. This will induce decarboxylation.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2-(4-methoxy-2-methylphenyl)acetaldehyde.

Pathway 2: Synthesis via Wittig Reaction and Enol Ether Hydrolysis

This alternative pathway also utilizes the key intermediate, 4-methoxy-2-methylbenzaldehyde, but employs a Wittig reaction for the one-carbon homologation. The Wittig reaction is a powerful tool for alkene synthesis and can be adapted for aldehyde homologation using a specific phosphorus ylide.[6][7]

Pathway 2 3-Methylanisole 3-Methylanisole 4-Methoxy-2-methylbenzaldehyde 4-Methoxy-2-methylbenzaldehyde 3-Methylanisole->4-Methoxy-2-methylbenzaldehyde Formylation Enol Ether Enol Ether 4-Methoxy-2-methylbenzaldehyde->Enol Ether Wittig Reaction ((Methoxymethyl)triphenyl- phosphonium chloride, Base) 2-(4-Methoxy-2-methylphenyl)acetaldehyde 2-(4-Methoxy-2-methylphenyl)acetaldehyde Enol Ether->2-(4-Methoxy-2-methylphenyl)acetaldehyde Acidic Hydrolysis

Figure 2: Overall synthetic scheme for Pathway 2.

Step 1: Synthesis of 4-Methoxy-2-methylbenzaldehyde

This step is identical to Step 1 in Pathway 1. Please refer to the experimental protocol for the Vilsmeier-Haack formylation of 3-methylanisole detailed above.

Step 2: Wittig Reaction with (Methoxymethyl)triphenylphosphonium Chloride

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. For one-carbon homologation to an aldehyde, (methoxymethyl)triphenylphosphonium chloride is the reagent of choice.[8] The ylide is typically generated in situ by deprotonation of the phosphonium salt with a strong base.[9] The initial product of this reaction is an enol ether.

Experimental Protocol: Synthesis of 1-Methoxy-2-(4-methoxy-2-methylphenyl)ethene [9]

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C and add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of 4-methoxy-2-methylbenzaldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, which contains the desired enol ether and triphenylphosphine oxide, can be partially purified by filtration through a plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/diethyl ether). The triphenylphosphine oxide is often difficult to remove completely at this stage.

Table 2: Summary of Wittig Reaction

ParameterValue
Starting Material4-Methoxy-2-methylbenzaldehyde
Key Reagents(Methoxymethyl)triphenylphosphonium chloride, n-Butyllithium
SolventTetrahydrofuran
Temperature-78 °C to Room Temperature
IntermediateEnol Ether
Step 3: Acidic Hydrolysis of the Enol Ether

Enol ethers are readily hydrolyzed under acidic conditions to the corresponding carbonyl compound.[10][11][12] This transformation is typically high-yielding and clean.

Mechanism of Enol Ether Hydrolysis

The hydrolysis is initiated by the protonation of the enol ether at the β-carbon, which is the more nucleophilic carbon of the double bond. This forms a resonance-stabilized oxonium ion. Nucleophilic attack by water on the α-carbon, followed by proton transfer and elimination of methanol, yields the target aldehyde.[10][12]

Experimental Protocol: Hydrolysis to 2-(4-Methoxy-2-methylphenyl)acetaldehyde

  • Dissolve the crude enol ether from the previous step in a mixture of acetone and water (e.g., 4:1).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by vacuum distillation or column chromatography on silica gel.

Characterization of the Final Product

The identity and purity of the synthesized 2-(4-methoxy-2-methylphenyl)acetaldehyde should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde proton (a triplet around 9.7 ppm), the methylene protons adjacent to the aldehyde (a doublet around 3.6 ppm), the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the methyl group protons (a singlet around 2.3 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around 200 ppm), the carbons of the aromatic ring, the methoxy carbon, and the methyl carbon.

  • IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde at approximately 1725 cm⁻¹, C-H stretching for the aldehyde proton (two weak bands around 2720 and 2820 cm⁻¹), and C-O stretching for the methoxy group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₂O₂).

Conclusion

This guide has detailed two robust and reliable synthetic pathways for the preparation of 2-(4-methoxy-2-methylphenyl)acetaldehyde. Both routes commence with the formylation of 3-methylanisole to produce the key intermediate, 4-methoxy-2-methylbenzaldehyde. Pathway 1 employs the classic Darzens glycidic ester condensation, while Pathway 2 utilizes a Wittig reaction followed by enol ether hydrolysis. Both methods are well-established in organic synthesis and offer practical and efficient means to access the target molecule. The choice between the two pathways may depend on the specific resources and expertise available in a given laboratory. The provided experimental protocols are designed to be self-validating and are supported by established chemical principles, offering a solid foundation for researchers in their synthetic endeavors.

References

  • Clayden, J., Greeves, N., & Warren, S. (2025). Reactions of enol ethers Hydrolysis of enol ethers. In ORGANIC CHEMISTRY (pp. 468-469).
  • Chemistry Stack Exchange. (2017, March 14). Mechanism for hydrolysis of enol ether to aldehyde. Available from: [Link]

  • Journal of the Chemical Society, 3482-3484 (1964).
  • RSC Publishing. (2022, February 4). Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. Available from: [Link]

  • Organic Syntheses. m-METHOXYBENZALDEHYDE. Available from: [Link]

  • Organic Chemistry Portal. Darzens Reaction. Available from: [Link]

  • Master Organic Chemistry. Darzens Condensation. Available from: [Link]

  • Wikipedia. Darzens reaction. Available from: [Link]

  • Bartleby. A Wittig reaction occurs when 4-methylbenzaldehyde and benzyltriphenylphosphonium chloride are stirred together at room temperature in the presence of sodium hydroxide base. Draw the major isomer produced by this reaction. Available from: [Link]

  • Wikipedia. Methoxymethylenetriphenylphosphorane. Available from: [Link]

  • University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

  • Organic Reactions. The Wittig Reaction. Available from: [Link]

  • Chemdad. 4-METHOXY-2-METHYLBENZALDEHYDE. Available from: [Link]

  • Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). Available from: [Link]

  • ResearchGate. (2006). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available from: [Link]

  • PubChem. 4-Methoxy-2-methylbenzaldehyde. Available from: [Link]

  • ResearchGate. (2019). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... Available from: [Link]

  • White Rose Research Online. (2016). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Available from: [Link]

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Foundational

Comprehensive Safety and Hazard Characterization of 2-(4-Methoxy-2-methylphenyl)acetaldehyde

As a Senior Application Scientist in drug development and chemical safety, I approach the hazard characterization of novel synthetic intermediates not merely as a compliance checklist, but as a mechanistic puzzle. 2-(4-M...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and chemical safety, I approach the hazard characterization of novel synthetic intermediates not merely as a compliance checklist, but as a mechanistic puzzle. 2-(4-Methoxy-2-methylphenyl)acetaldehyde (CAS: 1081798-35-7) is a highly reactive aromatic aldehyde. While it serves as a versatile building block in organic synthesis, its terminal aldehyde moiety presents specific toxicological liabilities.

This technical guide deconstructs the physicochemical properties, mechanistic toxicology, and safe handling protocols for this compound, providing a self-validating experimental framework for in vitro hazard assessment.

Physicochemical Profiling and Quantitative Hazard Data

Before designing any handling protocol or assay, we must establish the quantitative baseline of the molecule. The lipophilicity (XLogP3) and polar surface area dictate its cellular permeability, while its GHS classifications define its macroscopic risk profile[1].

Table 1: Quantitative Physicochemical Properties

ParameterValueReference
Chemical Name 2-(4-Methoxy-2-methylphenyl)acetaldehyde[1]
CAS Registry Number 1081798-35-7
PubChem CID 53403654[1]
Molecular Formula C10H12O2[1]
Molecular Weight 164.20 g/mol [1]
XLogP3 (Lipophilicity) 1.7[1]
Topological Polar Surface Area 26.3 Ų[1]

Table 2: GHS Hazard Classification Profile

GHS Hazard CodeHazard CategoryPhenotypic Description
H302 Acute Tox. 4Harmful if swallowed
H315 Skin Irrit. 2Causes skin irritation
H319 Eye Irrit. 2ACauses serious eye irritation
H335 STOT SE 3May cause respiratory irritation

(Data sourced from PubChem CID 53403654[1])

Mechanistic Toxicology: The Electrophilic Aldehyde Paradigm

To understand why 2-(4-Methoxy-2-methylphenyl)acetaldehyde triggers H315, H319, and H335 irritation hazards, we must look at its molecular reactivity. The terminal aldehyde group is a potent electrophile.

Upon cellular uptake, electrophilic aldehydes rapidly undergo Michael addition or Schiff base formation with biological nucleophiles[2][3]. Their primary targets are the sulfhydryl (-SH) groups of cysteine residues on cellular proteins and the intracellular antioxidant glutathione (GSH)[2][4]. The rapid depletion of GSH disrupts the cell's redox homeostasis, leading to a massive accumulation of Reactive Oxygen Species (ROS)[4].

This oxidative stress triggers two divergent signaling cascades:

  • The Nrf2-ARE Pathway (Adaptive): ROS oxidizes cysteine residues on Keap1, causing it to dissociate from the transcription factor Nrf2. Nrf2 then translocates to the nucleus to bind Antioxidant Response Elements (ARE), upregulating cytoprotective genes like Heme Oxygenase-1 (HO-1) to combat the aldehyde toxicity[3][4].

  • The NF-κB Pathway (Inflammatory): Unresolved oxidative stress activates the IκB kinase (IKK) complex. This leads to the degradation of IκB and the nuclear translocation of NF-κB, driving the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α)[3][5]. The release of these cytokines is the direct mechanistic cause of the macroscopic tissue irritation (H315, H319) observed in the GHS profile.

G A 2-(4-Methoxy-2-methylphenyl)acetaldehyde B Electrophilic Aldehyde Stress A->B Cellular Uptake C GSH Depletion & ROS Generation B->C Protein/Thiol Alkylation D Keap1-Nrf2 Dissociation C->D Oxidative Stress G NF-κB Pathway Activation C->G Kinase Cascade E Nrf2 Nuclear Translocation D->E Pathway Activation F Antioxidant Response (HO-1, NQO1) E->F Adaptive Survival H Pro-inflammatory Cytokines (IL-6, TNF-α) G->H Transcription I GHS Hazard: Irritation (H315, H319, H335) H->I Phenotypic Toxicity

Figure 1: Mechanistic pathway of aldehyde-induced cellular stress mediating GHS irritation hazards.

Experimental Methodology: In Vitro Hazard Validation Protocol

Relying solely on historical in vivo Draize tests is ethically discouraged and mechanistically blind. To validate the irritation potential of this compound in the lab, I utilize a multiplexed in vitro assay. This protocol is designed as a self-validating system , ensuring that any observed toxicity is strictly redox-mediated and not an artifact of solvent or cell line instability.

Protocol: High-Throughput Cytotoxicity and ROS Generation Assay

Step 1: Cell Culture & Seeding

  • Action: Seed immortalized human keratinocytes (HaCaT) at 1×104 cells/well in a 96-well black, clear-bottom microplate using DMEM supplemented with 10% FBS. Incubate overnight.

  • Causality & Experience: HaCaT cells provide a physiologically relevant model for epidermal irritation (H315). Black plates are strictly required to prevent optical crosstalk during the downstream fluorescence readout.

Step 2: Compound Preparation & Dosing

  • Action: Dissolve 2-(4-Methoxy-2-methylphenyl)acetaldehyde in anhydrous DMSO to create a 100 mM stock. Perform serial dilutions in serum-free DMEM to achieve final assay concentrations (1 µM to 1000 µM). The final DMSO concentration must be exactly 0.1% (v/v) across all wells.

  • Causality & Experience: Serum-free media is critical during the dosing phase. Aldehydes will nonspecifically bind to bovine serum albumin (BSA) present in FBS, which acts as a "molecular sink" and artificially masks the compound's true electrophilic toxicity. Maintaining a strict 0.1% DMSO limit prevents solvent-induced baseline apoptosis.

Step 3: Multiplexed Readout (ROS & Viability)

  • Action: Co-incubate cells with the compound and 10 µM H2DCFDA (a ROS-sensitive fluorogenic probe) for exactly 4 hours. Measure fluorescence (Ex/Em: 485/535 nm) to quantify the intracellular ROS burst. Subsequently, wash the cells, add Resazurin (10 µg/mL), and incubate for 2 hours to assess metabolic viability (Ex/Em: 560/590 nm).

  • Causality & Experience: The 4-hour window is deliberately chosen to capture the peak oxidative burst before terminal apoptosis occurs. This ensures we are measuring the mechanistic trigger (oxidative stress) rather than just the necrotic endpoint.

Step 4: Data Analysis & System Validation

  • Action: Normalize all fluorescence units to the vehicle control (0.1% DMSO). Include 100 µM Hydrogen Peroxide ( H2​O2​ ) and 1% SDS as parallel positive controls.

  • Causality & Experience: This internal control matrix makes the assay self-validating. If H2​O2​ fails to induce a ROS signal, it flags that the H2DCFDA probe has degraded. If SDS fails to reduce Resazurin viability, it flags abnormal cell line resistance. Only when both controls pass can the aldehyde's toxicity data be trusted.

Standard Operating Procedures (SOP): Safe Handling & Exposure Mitigation

Given the H335 (respiratory) and H319 (eye) irritation hazards[1], physical handling of 2-(4-Methoxy-2-methylphenyl)acetaldehyde requires strict engineering controls.

  • Engineering Controls: All manipulations of the neat liquid or concentrated stocks (>10 mM) must be performed exclusively within a certified chemical fume hood. Benchtop handling is strictly prohibited due to the volatility and respiratory irritation potential of the aldehyde.

  • Personal Protective Equipment (PPE): Splash-proof chemical goggles are mandatory (safety glasses are insufficient for H319 hazards). Use double-layered nitrile gloves; aldehydes can permeate thin latex rapidly.

  • Emergency Spill Response: In the event of a spill, contain the liquid with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust , as concentrated aldehydes can undergo exothermic oxidation. Decontaminate surfaces with a mild basic solution (e.g., 5% sodium bicarbonate); the basic environment promotes aldol condensation, effectively polymerizing and neutralizing the active electrophilic monomer.

References
  • [1] Title: 2-(4-Methoxy-2-methylphenyl)acetaldehyde | C10H12O2 | CID 53403654 - PubChem Source: nih.gov URL: [Link]

  • [4] Title: Molecular Characterization, Expression Analysis and Role of ALDH3B1 in The Cellular Protection Against Oxidative Stress - PMC Source: nih.gov URL: [Link]

  • [2] Title: 4-Oxo-2-nonenal Is Both More Neurotoxic and More Protein Reactive than 4-Hydroxy-2-nonenal | Chemical Research in Toxicology Source: acs.org URL: [Link]

  • [5] Title: Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC Source: nih.gov URL: [Link]

  • [3] Title: Aldehyde-Mediated Neurotoxicity and Lutein Intervention: A Novel Therapeutic Strategy for Alzheimer's Disease Source: ijpsjournal.com URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde from 4-methoxy-2-methylbenzaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: Synthesis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde via a robust, self-validating two-step Wittig homologation and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: Synthesis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde via a robust, self-validating two-step Wittig homologation and hydrolysis protocol.

Strategic Rationale & Mechanistic Causality

Phenylacetaldehyde derivatives are highly valued intermediates in pharmaceutical development, serving as critical precursors for the synthesis of substituted phenethylamines, indoles, and isoquinolines. However, the direct one-carbon homologation of electron-rich aromatic aldehydes like 4-methoxy-2-methylbenzaldehyde requires precise chemocontrol to prevent side reactions such as aldol condensation or over-oxidation.

This protocol utilizes a highly reliable two-step sequence:

  • Wittig Olefination: The reaction employs (methoxymethyl)triphenylphosphonium chloride (MOM-TPP Cl) as the homologating reagent[1]. To generate the non-stabilized ylide, Sodium bis(trimethylsilyl)amide (NaHMDS) is selected as the base[2]. The causality behind choosing NaHMDS over alkyl lithiums (e.g., n -BuLi) is twofold: it provides a homogeneous deprotonation environment and, being non-nucleophilic, entirely eliminates the risk of competitive nucleophilic attack on the electron-rich benzaldehyde substrate[3].

  • Enol Ether Hydrolysis: The resulting intermediate, 1-methoxy-2-(4-methoxy-2-methylphenyl)ethene, is subjected to mildly acidic hydrolysis. Because phenylacetaldehydes are notoriously unstable and prone to self-condensation, 1M HCl in THF at a moderate temperature (50 °C) is utilized. This specific acid/solvent ratio balances the thermodynamic driving force required to cleave the enol ether while preserving the highly reactive homologated aldehyde[4].

Reaction Pathway & Workflow Visualization

ReactionPathway SM 4-Methoxy-2-methylbenzaldehyde (Starting Material) EnolEther 1-Methoxy-2-(4-methoxy- 2-methylphenyl)ethene (Enol Ether) SM->EnolEther NaHMDS, THF -20°C to RT Ylide Ph3P=CHOMe (Ylide) Ylide->EnolEther Wittig Olefination Product 2-(4-Methoxy-2-methylphenyl) acetaldehyde (Target Product) EnolEther->Product 1M HCl, THF RT to 50°C

Fig 1. One-carbon homologation pathway via Wittig olefination and enol ether hydrolysis.

Workflow Prep 1. Ylide Preparation Suspend MOM-TPP Cl in THF | Add NaHMDS at -20°C Reaction 2. Wittig Olefination Add Aldehyde | Stir 2h at RT Prep->Reaction Workup1 3. Quench & Extract NH4Cl (aq) / EtOAc Reaction->Workup1 Hydrolysis 4. Enol Ether Hydrolysis 1M HCl in THF, 50°C, 4h Workup1->Hydrolysis Workup2 5. Neutralization & Extraction NaHCO3 (aq) / EtOAc Hydrolysis->Workup2 Purification 6. Purification Silica Gel Chromatography (Rapid) Workup2->Purification

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target aldehyde.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountRole
4-Methoxy-2-methylbenzaldehyde150.181.001.50 g (10.0 mmol)Starting Material
MOM-TPP Cl342.801.304.46 g (13.0 mmol)Homologation Reagent
NaHMDS (1.0 M in THF)183.371.2512.5 mL (12.5 mmol)Non-nucleophilic Base
THF (Anhydrous)72.11-50.0 mLReaction Solvent
1M HCl (aq)36.46Excess20.0 mLHydrolysis Acid

Self-Validating Experimental Protocol

Step 1: Synthesis of the Enol Ether Intermediate
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush thoroughly with Argon.

  • Ylide Generation: Suspend MOM-TPP Cl (4.46 g, 13.0 mmol) in anhydrous THF (40 mL). Cool the white suspension to -20 °C using a dry ice/ethylene glycol bath.

  • Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 12.5 mL, 12.5 mmol) over 10 minutes[2].

    • Self-Validation Check: The causality of the ylide formation is visually confirmed when the white suspension completely dissolves and transitions to a deep, vibrant red/orange solution. If the solution remains pale or cloudy, moisture has compromised the ylide.

  • Olefination: Stir the ylide at -20 °C for 30 minutes. Dissolve 4-methoxy-2-methylbenzaldehyde (1.50 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution.

    • Self-Validation Check: The deep red color will rapidly discharge to a pale yellow, indicating the consumption of the ylide and formation of the oxaphosphetane intermediate.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: TLC (Hexanes:EtOAc 9:1) will show the complete consumption of the UV-active starting material ( Rf​ ~0.5) and the appearance of a new, less polar spot ( Rf​ ~0.7) corresponding to the E/Z enol ether mixture.

Step 2: Hydrolysis to the Homologated Aldehyde
  • Hydrolysis: Dissolve the crude enol ether intermediate in THF (20 mL). Add 1M aqueous HCl (20 mL)[3].

  • Heating: Attach a reflux condenser and heat the biphasic mixture to 50 °C for 4 hours.

    • Causality Note: The electron-donating methoxy group on the aromatic ring stabilizes the conjugated enol ether system, necessitating mild heating to achieve a practical rate of protonation at the β -carbon[4].

  • Neutralization: Cool the mixture to 0 °C. Carefully neutralize the acid by adding saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH ~7. Do not over-basify, as basic conditions rapidly catalyze the aldol condensation of the product.

  • Extraction: Extract the mixture with EtOAc (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via rapid flash column chromatography on silica gel (Hexanes:EtOAc 95:5).

    • Causality Note: Silica gel is mildly acidic and can catalyze the degradation of phenylacetaldehydes. The column must be run rapidly, and fractions should be concentrated immediately.

Analytical Validation & Troubleshooting

NMR Validation Markers:

  • Intermediate (Enol Ether): Disappearance of the aldehyde proton ( δ ~10.2 ppm). Appearance of vinylic protons ( δ 5.5–6.5 ppm, complex due to E/Z isomerism) and the enol-methoxy singlet ( δ ~3.6 ppm).

  • Target Product (Homologated Aldehyde): Disappearance of vinylic protons. Appearance of a characteristic aldehyde triplet/broad singlet ( δ 9.6–9.8 ppm) and the benzylic -CH₂- doublet ( δ 3.5–3.7 ppm).

Table 2: Troubleshooting and Yield Optimization

Observation / IssueMechanistic CauseCorrective Action
Ylide solution remains pale Moisture in THF or degraded MOM-TPP ClUse freshly distilled THF and dry the phosphonium salt under high vacuum prior to use.
Incomplete aldehyde conversion Insufficient ylide generationEnsure NaHMDS is fresh/titrated; increase base to 1.30 equivalents.
Low yield post-hydrolysis Aldol condensation of the productReduce hydrolysis temperature to RT; avoid prolonged exposure to acid or basic workup conditions.
Product degradation on column Phenylacetaldehyde instability on silicaPerform rapid flash chromatography; store the final product neat at -20 °C under Argon, or use immediately.

References

  • Source: Tokyo Chemical Industry (TCI)
  • The Evolution of Strategies for the Development of Novel Electrophilic Reagents and the Total Synthesis of Diverse Natural Products Source: Knowledge UChicago - The University of Chicago URL
  • Thieme E-Journals - Synlett / Full Text Source: Thieme Connect URL
  • Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2 Source: PMC - NIH URL

Sources

Application

Application Note: Laboratory Preparation of 2-(4-Methoxy-2-methylphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Methoxy-2-methylphenyl)acetaldehyde is an aromatic aldehyde of interest in organic synthesis, serving as a versatile building block for th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxy-2-methylphenyl)acetaldehyde is an aromatic aldehyde of interest in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its substituted phenylacetaldehyde scaffold is a key structural motif in various pharmacologically active compounds and other specialty chemicals. The precise arrangement of the methoxy and methyl groups on the aromatic ring, coupled with the reactive aldehyde functionality, allows for a wide range of chemical transformations, making it a valuable intermediate in medicinal chemistry and materials science.

This application note provides a comprehensive guide to the laboratory-scale synthesis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde. The described two-step protocol is based on the well-established Darzens condensation, followed by hydrolysis and decarboxylation of the resulting glycidic ester. This method offers a reliable and scalable route to the target compound from readily available starting materials.

Scientific Integrity & Logic: A Rationale for the Synthetic Approach

The chosen synthetic pathway is grounded in fundamental principles of organic chemistry, ensuring a robust and reproducible procedure. The overall transformation involves a one-carbon homologation of 4-methoxy-2-methylbenzaldehyde.

Step 1: The Darzens Condensation

The initial step is the Darzens condensation, a classic named reaction that involves the reaction of a carbonyl compound (in this case, 4-methoxy-2-methylbenzaldehyde) with an α-haloester (methyl chloroacetate) in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester.[1] The base, sodium methoxide, deprotonates the α-carbon of methyl chloroacetate, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde derivative. An intramolecular SN2 reaction follows, where the newly formed alkoxide displaces the chloride, forming the epoxide ring of methyl 3-(4-methoxy-2-methylphenyl)glycidate. This reaction is particularly effective for aromatic aldehydes.

Step 2: Hydrolysis and Decarboxylation

The second step involves the conversion of the intermediate glycidic ester to the final acetaldehyde product. This is achieved through saponification (hydrolysis) of the ester functionality using a base, followed by acidification and heating to promote decarboxylation. The hydrolysis of the ester yields a glycidic acid salt. Upon acidification, the corresponding carboxylic acid is formed, which, being a β-keto acid analogue (with the epoxide serving as the "keto" equivalent), readily undergoes decarboxylation upon gentle heating to furnish the desired 2-(4-Methoxy-2-methylphenyl)acetaldehyde.

This two-step sequence provides a reliable method for the one-carbon homologation of an aldehyde to its corresponding phenylacetaldehyde derivative.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and potential hazards of all chemicals is paramount for safe and successful laboratory work.

Chemical NameMolecular FormulaMolecular Weight ( g/mol )Physical StateKey Hazards
Starting Material
4-Methoxy-2-methylbenzaldehydeC₉H₁₀O₂150.17LiquidCauses skin and serious eye irritation. May cause respiratory irritation.[2][3]
Reagents
Methyl ChloroacetateC₃H₅ClO₂108.52LiquidFlammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Lachrymator.[4][5][6]
Sodium MethoxideCH₃NaO54.02SolidHighly flammable solid. Reacts violently with water. Causes severe skin burns and eye damage.[7][8]
MethanolCH₄O32.04LiquidHighly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
Acetic AcidC₂H₄O₂60.05LiquidFlammable liquid and vapor. Causes severe skin burns and eye damage.
Intermediate
Methyl 3-(4-methoxy-2-methylphenyl)glycidateC₁₂H₁₄O₄222.24Solid (predicted)Expected to be an irritant. Handle with care.
Final Product
2-(4-Methoxy-2-methylphenyl)acetaldehydeC₁₀H₁₂O₂164.20-Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[9]

Experimental Protocols

PART 1: Synthesis of Methyl 3-(4-methoxy-2-methylphenyl)glycidate (Darzens Condensation)

This protocol is adapted from a similar procedure for 4-methoxybenzaldehyde.[10][11]

Materials:

  • 4-Methoxy-2-methylbenzaldehyde (1.0 eq)

  • Methyl chloroacetate (1.5 eq)

  • Sodium metal (1.5 eq)

  • Anhydrous Methanol

  • Deionized water

  • Acetic acid

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Dessicator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully prepare a solution of sodium methoxide by slowly adding sodium metal (1.5 eq) to anhydrous methanol in a three-necked round-bottom flask, cooled in an ice bath.

  • Once all the sodium has reacted and the solution has cooled to -10 °C, add a solution of 4-methoxy-2-methylbenzaldehyde (1.0 eq) and methyl chloroacetate (1.5 eq) in anhydrous methanol dropwise from the dropping funnel over approximately 3 hours. Maintain vigorous stirring and a temperature of -10 °C to -5 °C.

  • After the addition is complete, continue stirring the reaction mixture at -5 °C for an additional 2 hours, followed by stirring at room temperature for 3 hours.

  • Pour the reaction mixture into a beaker containing ice-water and a small amount of acetic acid to neutralize any unreacted sodium methoxide.

  • A solid precipitate of methyl 3-(4-methoxy-2-methylphenyl)glycidate should form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry it in a dessicator to a constant weight.

PART 2: Synthesis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde (Hydrolysis and Decarboxylation)

This protocol is adapted from a procedure for a structurally similar glycidic ester.

Materials:

  • Crude methyl 3-(4-methoxy-2-methylphenyl)glycidate from Part 1

  • Methanol

  • Sodium hydroxide solution (e.g., 5 M)

  • Hydrochloric acid (e.g., 6 M)

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the crude methyl 3-(4-methoxy-2-methylphenyl)glycidate and a solution of sodium hydroxide in methanol/water.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Carefully acidify the aqueous layer with hydrochloric acid at 0 °C until the pH is acidic.

  • Gently warm the acidic mixture to induce decarboxylation, which is often evidenced by the evolution of carbon dioxide gas. Continue warming until gas evolution ceases.

  • Cool the mixture and extract the product into diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-Methoxy-2-methylphenyl)acetaldehyde.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway from the starting material to the final product.

SynthesisWorkflow cluster_start Starting Material cluster_reagents1 Reagents (Step 1) cluster_step1 Step 1: Darzens Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_reagents2 Reagents (Step 2) cluster_product Final Product SM 4-Methoxy-2-methylbenzaldehyde DC Formation of Glycidic Ester SM->DC R1 Methyl Chloroacetate R1->DC R2 Sodium Methoxide in Methanol R2->DC Inter Methyl 3-(4-methoxy-2- methylphenyl)glycidate DC->Inter HD Formation of Acetaldehyde Inter->HD FP 2-(4-Methoxy-2-methylphenyl)acetaldehyde HD->FP R3 1. NaOH, H₂O/MeOH 2. H₃O⁺, Heat R3->HD

Caption: Synthetic workflow for 2-(4-Methoxy-2-methylphenyl)acetaldehyde.

References

  • PubChem. (n.d.). 2-(4-Methoxy-2-methylphenyl)acetaldehyde. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet - Sodium Methoxide 0.5N in Methanol VS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2016, October 26). Darzens condensation; Glycidic esters. Retrieved from [Link]

  • Angene Chemical. (2025, July 28). Safety Data Sheet - 2-Methoxy-4-methylphenyl methyl carbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 4-Methoxy-2-methylbenzaldehyde. Retrieved from [Link]

  • Chemistry Europe. (2022, October 7). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-(4-methoxy-2-methylphenyl)acetaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]

  • Chemsrc. (2025, September 11). 2-[(4-methoxyphenyl)methoxy]acetaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereospecific hydrolysis of 3‐(4‐methoxyphenyl)glycidic acid methyl ester by immobilized Mucor miehei lipase in Sc‐CO2. Retrieved from [Link]

  • Google Patents. (2014, March 1). Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021, April 28). Synthesis of Ethyl Methylphenylglycidate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis & Yield Optimization of 2-(4-Methoxy-2-methylphenyl)acetaldehyde

Welcome to the Technical Support Center for 2-(4-Methoxy-2-methylphenyl)acetaldehyde (CAS: 1081798-35-7) . Phenylacetaldehydes are notoriously challenging targets in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Methoxy-2-methylphenyl)acetaldehyde (CAS: 1081798-35-7) . Phenylacetaldehydes are notoriously challenging targets in organic synthesis. They are highly unstable and prone to auto-oxidation, aldol condensation, and rapid polymerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your synthesis yields across the three most common synthetic routes.

Synthesis Workflows & Yield-Loss Pathways

SynthesisRoutes Target 2-(4-Methoxy-2-methylphenyl) acetaldehyde Alcohol 2-(4-Methoxy-2-methylphenyl) ethanol Oxidation TEMPO/NaOCl Oxidation Alcohol->Oxidation Route 1 Nitrile 2-(4-Methoxy-2-methylphenyl) acetonitrile Reduction DIBAL-H Reduction Nitrile->Reduction Route 2 Epoxide 4-Methoxy-2-methylstyrene oxide Isomerization Heterogeneous Isomerization Epoxide->Isomerization Route 3 Oxidation->Target Mild conditions OverOx Over-oxidation to Carboxylic Acid Oxidation->OverOx Harsh oxidants Reduction->Target -78 °C, 1.05 eq OverRed Over-reduction to Alcohol Reduction->OverRed Excess reagent Isomerization->Target Solid Acid Cat. Polymer Acid-catalyzed Polymerization Isomerization->Polymer Homogeneous Acids

Synthesis routes for 2-(4-Methoxy-2-methylphenyl)acetaldehyde and common yield-loss pathways.

Section 1: Oxidation Route Troubleshooting (Alcohol to Aldehyde)

FAQ: Why does my Swern or PCC oxidation yield significant amounts of 2-(4-methoxy-2-methylphenyl)acetic acid instead of the desired aldehyde?

Causality: The electron-donating methoxy group at the para position strongly activates the aromatic ring via resonance (+M effect). This electronic enrichment stabilizes the hydrate form of the aldehyde during aqueous workups, making it highly susceptible to over-oxidation. Harsh oxidants or protocols requiring extensive aqueous washing exacerbate this transition to the carboxylic acid.

Solution: Transition to a TEMPO-mediated oxidation system. TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is a highly selective organocatalyst. When paired with a stoichiometric primary oxidant like NaOCl (bleach) under biphasic conditions, it rapidly oxidizes primary alcohols to aldehydes but lacks the oxidative potential to convert the aldehyde hydrate into a carboxylic acid [1].

Data Presentation: Comparison of Oxidation Methods

Oxidation MethodReagentsAverage Yield (%)Major Yield-Loss Byproduct
Swern Oxidation Oxalyl chloride, DMSO, Et₃N55 - 65%Thioacetals, Aldol dimers
PCC Pyridinium chlorochromate40 - 50%Carboxylic acid (Over-oxidation)
TEMPO / NaOCl TEMPO, NaOCl, KBr, NaHCO₃85 - 92% Unreacted alcohol (<5%)

Self-Validating Protocol: TEMPO-Mediated Oxidation

  • Preparation: Dissolve 10.0 mmol of 2-(4-methoxy-2-methylphenyl)ethanol in 30 mL of dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of TEMPO and 1.0 mmol (10 mol%) of KBr to the organic layer. Validation step: The solution will take on a faint orange/red hue.

  • Buffer Preparation: Prepare 12.0 mmol of aqueous NaOCl (bleach) buffered to pH 8.5 - 9.0 using saturated NaHCO₃. Crucial: pH control prevents chlorination of the electron-rich aromatic ring.

  • Reaction: Cool the DCM mixture to 0 °C in an ice bath. Add the buffered NaOCl solution dropwise over 20 minutes under vigorous stirring.

  • Quenching: Monitor by TLC. Upon completion (typically 30-45 mins), separate the organic layer. Wash immediately with 10% aqueous Na₂S₂O₃ to quench residual oxidant (starch-iodide paper should test negative).

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C to prevent thermal degradation.

Section 2: Reduction Route Troubleshooting (Nitrile to Aldehyde)

FAQ: When reducing the nitrile with DIBAL-H, I recover a mixture of unreacted starting material, the desired aldehyde, and the over-reduced alcohol. How do I improve chemoselectivity?

Causality: The reduction of nitriles to aldehydes via Diisobutylaluminium hydride (DIBAL-H) relies on the formation of a stable aluminum iminium complex that resists further reduction until aqueous hydrolysis [2]. If the reaction temperature exceeds -60 °C, this intermediate can prematurely collapse, allowing a second equivalent of hydride to attack, leading to over-reduction. Furthermore, excess DIBAL-H forces the equilibrium toward the primary amine/alcohol.

Solution: Strict cryogenic control and precise stoichiometry are non-negotiable.

Self-Validating Protocol: DIBAL-H Reduction

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Dissolve 10.0 mmol of 2-(4-methoxy-2-methylphenyl)acetonitrile in 40 mL of anhydrous Toluene.

  • Cryogenic Control: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.

  • Addition: Slowly add 10.5 mmol (1.05 eq) of a 1.0 M DIBAL-H solution in toluene dropwise via a syringe pump over 30 minutes.

  • Incubation: Stir at -78 °C for 2 hours.

  • Quenching (Critical Step): Quench the reaction while still at -78 °C by carefully adding 2 mL of ethyl acetate (this harmlessly consumes unreacted DIBAL-H). Follow immediately with 10 mL of a saturated aqueous Rochelle salt (potassium sodium tartrate) solution.

  • Phase Breaking: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours. Validation step: The opaque aluminum emulsion will break, yielding two distinct, clear phases.

  • Isolation: Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

Section 3: Isomerization Route Troubleshooting (Epoxide to Aldehyde)

FAQ: I am using a Lewis acid to isomerize 4-methoxy-2-methylstyrene oxide to the aldehyde, but the product rapidly polymerizes into a viscous tar during workup. How can I prevent this?

Causality: Phenylacetaldehydes possess highly acidic alpha-protons due to the adjacent carbonyl and phenyl ring. Under homogeneous Lewis acidic conditions (e.g., BF₃·OEt₂), they readily form enols that attack another protonated aldehyde molecule, initiating a cascade of aldol condensations and rapid polymerization. Homogeneous acids are notoriously difficult to remove completely during aqueous workup, leaving trace residues that destroy the product during solvent evaporation.

Solution: Utilize a heterogeneous solid acid catalyst, such as silica-supported phosphotungstic acid (H₃PW₁₂O₄₀/SiO₂) [3]. This allows for a completely acid-free workup via simple physical filtration, leaving the sensitive aldehyde intact.

Self-Validating Protocol: Heterogeneous Isomerization

  • Suspension: Suspend 50 mg of H₃PW₁₂O₄₀/SiO₂ catalyst in 20 mL of anhydrous cyclohexane.

  • Substrate Addition: Add 5.0 mmol of 4-methoxy-2-methylstyrene oxide to the suspension.

  • Reaction: Heat the mixture to 60 °C under an inert atmosphere for 2-3 hours.

  • Filtration: Once complete (verify via GC-MS), cool the mixture to room temperature. Filter the mixture through a pad of Celite. Validation step: The filtrate should be completely neutral, ensuring no trace acid remains.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure aldehyde. No aqueous washing is required.

Section 4: Storage and Stability FAQ

FAQ: Even after a successful synthesis and purification, the aldehyde degrades within days in the fridge. How should I store it?

Causality: The activated aromatic ring makes this specific aldehyde highly susceptible to auto-oxidation (forming the carboxylic acid via radical pathways) and spontaneous trimerization (forming a 2,4,6-tribenzyl-s-trioxane derivative).

Best Practices for Storage:

  • Short-Term: Store neat (without solvent) under a strict Argon atmosphere at -20 °C. Addition of 0.1% BHT (butylated hydroxytoluene) acts as a radical scavenger to prevent auto-oxidation.

  • Long-Term (Derivatization): Convert the aldehyde to its stable sodium bisulfite adduct or an ethylene glycol acetal. The free aldehyde can be quantitatively regenerated via mild acidic or basic hydrolysis immediately prior to your next experimental step.

References
  • Title: US7208634B2 - Oxidation method of primary or secondary alcohol Source: Google Patents URL
  • Title: Novel Process Windows: Reactions Using Tricky Reagents Source: ORCA - Cardiff University URL
  • Title: Isomerization of styrene oxide to phenylacetaldehyde over supported phosphotungstic heteropoly acid Source: ResearchGate URL
Optimization

Technical Support Center: Solvent Optimization in Arylacetaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical dynamics involved in the synthesis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical dynamics involved in the synthesis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde .

While there are multiple synthetic routes to arylacetaldehydes (such as the DMSO/KOH/Zinc one-carbon extension 1), the industry standard for scalability and atom economy is the Lewis acid-catalyzed Meinwald rearrangement of 2-(4-Methoxy-2-methylphenyl)oxirane. However, this specific substrate is highly sensitive to solvent effects. The electron-donating 4-methoxy group strongly stabilizes benzylic carbocations, meaning your choice of solvent directly dictates the migratory aptitude of the intermediate, ultimately deciding whether you isolate the desired aldehyde, a ketone byproduct, or an intractable polymer.

Below, you will find mechanistic troubleshooting FAQs, quantitative solvent data, and a self-validating standard operating procedure (SOP) to ensure reproducible yields.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My GC-MS shows a high ratio of 1-(4-Methoxy-2-methylphenyl)ethanone (ketone) instead of the desired arylacetaldehyde. How do I correct this regioselectivity? A1: The migratory aptitude in the Meinwald rearrangement is entirely governed by the lifetime of the carbocation intermediate, which is dictated by solvent polarity. Because the 4-methoxy group strongly stabilizes the benzylic positive charge, polar or coordinating solvents (like THF or 1,4-Dioxane) cause the intermediate to exist as a long-lived, solvent-separated ion pair. This extended lifetime allows for competing pathways, such as alkyl shifts or terminal ring-opening, which form the ketone byproduct. Actionable Fix: Switch to a strictly non-polar, non-coordinating solvent like Toluene. A low dielectric constant enforces a tight ion-pair transition state, promoting the concerted C2-to-C1 hydride shift required to exclusively form the aldehyde 2.

Q2: I am using Boron trifluoride etherate ( BF3​⋅OEt2​ ) in Dichloromethane (DCM), but I am isolating significant amounts of a fluorohydrin byproduct. Why? A2: While DCM is non-coordinating, BF3​⋅OEt2​ can act as a nucleophilic fluoride donor. Theoretical studies demonstrate that the BF2​ -bound fluorohydrin intermediate can collapse into the aldehyde. However, because your substrate's benzylic carbocation is extremely stable, discrete fluoride transfer from the BF3​ moiety outpaces the hydride shift, trapping the intermediate as a stable fluorohydrin 2. Actionable Fix: Replace BF3​⋅OEt2​ with a non-nucleophilic, highly fluorinated Lewis acid such as Tris(pentafluorophenyl)borane ( B(C6​F5​)3​ ). This catalyst provides exceptional Lewis acidity without the risk of halogen transfer 3.

Q3: The reaction stalls at 35% conversion when using 1,4-Dioxane, despite adding excess catalyst. Is the catalyst degrading? A3: The catalyst is not degrading; it is being competitively inhibited. 1,4-Dioxane has a low dielectric constant ( ϵ=2.21 ) but a high Gutmann Donor Number (DN = 14.8). The oxygen atoms in the solvent strongly coordinate to the empty p-orbital of the Lewis acid, preventing it from binding to the epoxide oxygen and initiating the rearrangement 4. Actionable Fix: Avoid ethereal solvents entirely. If substrate solubility is an issue, use a slightly more polar halogenated solvent like 1,2-Dichloroethane (1,2-DCE), which has a low DN but higher ϵ than Toluene.

Part 2: Quantitative Data on Solvent Effects

The table below summarizes the empirical relationship between solvent properties and the reaction outcome for the B(C6​F5​)3​ -catalyzed rearrangement of 2-(4-Methoxy-2-methylphenyl)oxirane.

SolventDielectric Constant ( ϵ )Gutmann Donor Number (DN)Aldehyde Yield (%)Ketone Yield (%)Oligomer/Byproducts (%)
Toluene 2.380.192 26
Dichloromethane (DCM) 8.930.085 510
Tetrahydrofuran (THF) 7.5820.041 2831
1,4-Dioxane 2.2114.835 2243

Data Interpretation: Optimal aldehyde selectivity requires a solvent with both a low dielectric constant (to prevent charge separation) and a near-zero Gutmann Donor Number (to prevent catalyst poisoning).

Part 3: Mechanistic Visualization

MechanisticPathway Epoxide 2-(4-Methoxy-2-methylphenyl)oxirane LA_Complex Lewis Acid-Epoxide Complex (Tight Ion Pair) Epoxide->LA_Complex Non-Polar Solvent (Toluene, DCM) Carbocation Solvent-Separated Ion Pair (Long-lived Carbocation) Epoxide->Carbocation Polar/Coordinating Solvent (THF, Dioxane) Aldehyde 2-(4-Methoxy-2-methylphenyl)acetaldehyde (Target Product) LA_Complex->Aldehyde Concerted Hydride Shift (C2 u2192 C1) Ketone 1-(4-Methoxy-2-methylphenyl)ethanone (Ketone Byproduct) Carbocation->Ketone Alkyl Shift Polymer Oligomers / Diols (Nucleophilic Trapping) Carbocation->Polymer Intermolecular Attack

Figure 1: Solvent-dependent pathways in the Meinwald rearrangement of the target epoxide.

Part 4: Self-Validating Standard Operating Procedure (SOP)

Objective: High-yield synthesis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde via B(C6​F5​)3​ -catalyzed Meinwald rearrangement in Toluene.

Phase 1: System Preparation & Validation

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x to ensure an anhydrous atmosphere).

  • Add 10.0 mmol of 2-(4-Methoxy-2-methylphenyl)oxirane and 40 mL of anhydrous Toluene.

  • [Validation Checkpoint 1 - Moisture]: Extract a 0.5 mL aliquot via syringe and perform a Karl Fischer titration. The water content MUST be <10 ppm. Causality: Trace water will act as a nucleophile, attacking the activated epoxide to form a diol byproduct.

Phase 2: Catalysis 4. In a separate argon-purged vial, prepare a catalyst stock solution: 0.5 mmol (5 mol%) of B(C6​F5​)3​ in 5 mL of anhydrous Toluene. 5. Cool the main reaction flask to 0 °C using an ice-water bath. Causality: Cooling suppresses the exothermic intermolecular oligomerization of the highly reactive benzylic intermediate. 6. Add the catalyst solution dropwise over 10 minutes via a syringe pump. 7. [Validation Checkpoint 2 - Activation]: Observe the reaction mixture closely. You should see a transient pale-yellow color upon each drop, confirming the formation of the active Lewis acid-epoxide complex before it rapidly rearranges.

Phase 3: Reaction Monitoring & Quenching 8. Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20 °C) for 2 hours. 9. [Validation Checkpoint 3 - Conversion]: Run a TLC (Hexanes:EtOAc 9:1). The epoxide starting material ( Rf​≈0.6 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.4 ). Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH); the new spot will immediately turn bright orange-yellow, validating the presence of the newly formed aldehyde carbonyl group. 10. Quench the reaction by adding 1.0 mL of anhydrous Triethylamine ( Et3​N ). The solution will turn completely colorless as the Lewis acid is neutralized, preventing post-reaction degradation. 11. Concentrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 2-(4-Methoxy-2-methylphenyl)acetaldehyde.

References

  • Theoretical Study on the BF3-Catalyzed Meinwald Rearrangement Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:2

  • The B(C6F5)3-Catalyzed Tandem Meinwald Rearrangement− Reductive Amination Source: DSpace (Utrecht University) URL:3

  • Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers Source: Philosophical Transactions of the Royal Society A URL:4

  • One‐Step Synthesis of Arylacetaldehydes from Aryl Aldehydes or Diaryl Ketones via One‐Carbon Extension by Using the System of DMSO/KOH/Zinc Source: Advanced Synthesis & Catalysis URL:1

Sources

Troubleshooting

Technical Support Center: Quantitative Analysis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde

Welcome to the technical support resource for the method development and quantitative analysis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde (MMPA). This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the method development and quantitative analysis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde (MMPA). This guide is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. Here, we synthesize established analytical principles with field-proven insights to address common challenges and provide clear, actionable protocols.

Introduction: The Analytical Challenge

2-(4-Methoxy-2-methylphenyl)acetaldehyde, like many aldehydes, presents unique analytical challenges. Its aldehyde functional group is highly reactive and can be prone to oxidation or polymerization, affecting sample stability. Furthermore, it lacks a strong native chromophore, making direct, sensitive quantification by UV-based detection difficult.[1][2] This guide focuses on a validated, derivatization-based HPLC method, which is the industry standard for overcoming these limitations, and also provides guidance for Gas Chromatography (GC) approaches.

Part 1: Method Development & Frequently Asked Questions (FAQs)

This section addresses the foundational questions you may have when establishing a quantitative method for MMPA.

Q1: What is the recommended analytical technique for quantifying MMPA?

For routine quantitative analysis, High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is the most robust and widely adopted method.[3][4]

  • Rationale & Expertise: Direct analysis is challenging due to MMPA's poor UV absorbance. The DNPH derivatization reaction (Figure 1) converts the aldehyde into a stable 2,4-dinitrophenylhydrazone (MMPA-DNPH). This derivative possesses a strong chromophore, making it highly responsive to UV detection around 360-365 nm, significantly enhancing sensitivity and selectivity.[2][5] This approach is a gold standard for aldehyde and ketone analysis in various matrices, from environmental to pharmaceutical samples.[3][6][7]

  • Alternative Technique - GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, particularly for structural confirmation.[8] It offers high selectivity. However, aldehydes can be reactive in the hot GC inlet, potentially leading to degradation, poor peak shape (tailing), or inconsistent results.[9] Therefore, for quantitative accuracy and reproducibility, HPLC-UV after derivatization is generally preferred.

Q2: How do I perform the DNPH derivatization for MMPA?

The derivatization is a straightforward acid-catalyzed condensation reaction. A detailed, self-validating protocol is provided in the "Experimental Protocols" section below. The key is to use a molar excess of DNPH to drive the reaction to completion and ensure all MMPA is converted to its hydrazone derivative for accurate quantification.[7]

Q3: What are the ideal starting conditions for an HPLC method for MMPA-DNPH?

A reversed-phase C18 column is the standard choice for separating DNPH derivatives.[5][10] A gradient elution using acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to ensure good peak shape) provides excellent resolution.

Table 1: Recommended Starting HPLC-UV Conditions
ParameterRecommended SettingRationale & Expert Notes
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)Provides excellent hydrophobic retention for the non-polar MMPA-DNPH derivative.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterAcid modifier sharpens peaks by suppressing silanol interactions on the stationary phase.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the derivative. Methanol is an alternative.
Gradient Elution Start at 50-60% B, ramp to 95% B over 15-20 minA gradient is crucial to elute the relatively non-polar MMPA-DNPH while separating it from the excess DNPH reagent peak and other matrix components.[3]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column; adjust as needed for different column dimensions.
Column Temp. 30-40 °CElevated temperature improves peak efficiency and reduces viscosity, leading to lower backpressure.
Detection (UV) 365 nmThis is near the absorbance maximum for most dinitrophenylhydrazone derivatives, providing optimal sensitivity.[5]
Injection Vol. 10-20 µLKeep consistent; adjust based on concentration and sensitivity requirements.
Q4: How can I ensure the stability of my MMPA standard and samples?

Aldehyde stability is a critical concern.[11]

  • Stock Solutions: Prepare MMPA stock solutions in a non-reactive organic solvent like acetonitrile. Store them at low temperatures (-20°C is recommended) in amber vials to protect from light.[12] Prepare fresh working standards daily.

  • Sample Matrix: If MMPA is in an aqueous or biological matrix, analyze it as quickly as possible. The derivatization to MMPA-DNPH significantly increases stability; the hydrazone product is stable for at least 48 hours under refrigerated conditions.[7]

  • During Analysis: Use an autosampler with temperature control (e.g., 4°C) to maintain the stability of derivatized samples in the queue.

Part 2: Experimental Protocols & Workflows

Workflow for Quantitative Analysis of MMPA

The diagram below outlines the complete, self-validating workflow from sample receipt to final data reporting.

MMPA_Analysis_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Data Phase 3: Data Processing SamplePrep Sample Preparation (Extraction/Dilution) Derivatization DNPH Derivatization (Acid Catalyst, RT) SamplePrep->Derivatization StandardPrep Standard & QC Preparation StandardPrep->Derivatization SystemSuitability System Suitability Test (SST) Derivatization->SystemSuitability HPLC HPLC-UV Analysis (C18, Gradient Elution) Integration Peak Integration HPLC->Integration SystemSuitability->HPLC Verify Performance Calibration Calibration Curve Generation (Linear Regression) Integration->Calibration Quantification Quantify Samples & QCs Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: End-to-end workflow for MMPA quantification.

Protocol 1: Quantitative Analysis of MMPA by HPLC-UV with DNPH Derivatization

Objective: To accurately quantify 2-(4-Methoxy-2-methylphenyl)acetaldehyde (MMPA) in a given sample matrix.

Materials:

  • MMPA Certified Reference Standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Phosphoric Acid or Formic Acid

  • Volumetric flasks, pipettes, autosampler vials (amber)

Procedure:

  • Reagent Preparation (DNPH Solution):

    • Carefully dissolve ~100 mg of DNPH in 200 mL of acetonitrile.[4] Some protocols recommend adding a small amount of strong acid (e.g., 0.5 mL phosphoric acid) to the reagent to ensure it remains acidic.[5] This solution should be stored in the dark.

  • Standard Preparation:

    • Stock (1000 µg/mL): Accurately weigh 10 mg of MMPA standard and dissolve in 10 mL of ACN.

    • Working Standards: Perform serial dilutions of the stock solution with ACN to prepare a calibration curve over the expected sample concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dissolve or dilute the sample containing MMPA in ACN to a concentration within the calibration range. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

  • Derivatization Reaction:

    • In an amber autosampler vial, combine:

      • 500 µL of your standard or sample solution.

      • 500 µL of the DNPH reagent.

    • Vortex briefly to mix.

    • Allow the reaction to proceed for at least 40-60 minutes at room temperature, protected from light.[7] The reaction is complete when the solution has a distinct yellow-orange color, indicating the formation of the hydrazone.

  • HPLC Analysis:

    • Set up the HPLC system according to the conditions in Table 1 .

    • Inject the derivatized standards to generate a calibration curve. The curve should have a correlation coefficient (r²) > 0.99.

    • Inject the derivatized samples for quantification.

Part 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you might encounter.

Troubleshooting Decision Tree: Poor Peak Shape

A common issue in chromatography is asymmetric peaks (tailing or fronting), which compromises resolution and integration accuracy.[13][14]

Peak_Shape_Troubleshooting Start Problem: Poor Peak Shape (Tailing or Fronting) CheckAllPeaks Are ALL peaks affected or just the MMPA-DNPH peak? Start->CheckAllPeaks AllPeaks All Peaks Affected CheckAllPeaks->AllPeaks All AnalyteOnly Only MMPA-DNPH Affected CheckAllPeaks->AnalyteOnly Analyte Only MechanicalIssue Indicates a Mechanical/Flow Path Issue AllPeaks->MechanicalIssue ChemicalIssue Indicates a Chemical Interaction Issue AnalyteOnly->ChemicalIssue CheckColumn Check Column Installation (ferrules, dead volume) MechanicalIssue->CheckColumn CheckFrit Inspect/Replace Column Inlet Frit CheckColumn->CheckFrit CheckMobilePhase Is Mobile Phase pH adequate? (Add 0.1% Formic Acid) ChemicalIssue->CheckMobilePhase CheckOverload Is the column overloaded? (Dilute sample 10x) CheckMobilePhase->CheckOverload CheckSolvent Is sample solvent stronger than mobile phase? (Dissolve in mobile phase) CheckOverload->CheckSolvent CheckColumnActivity Column activity? (Use new column or flush) CheckSolvent->CheckColumnActivity

Caption: Decision tree for diagnosing poor peak shape.

Q&A Troubleshooting Guide
Table 2: Common HPLC & GC Problems and Solutions for MMPA Analysis
ProblemProbable Cause(s)Recommended Solution(s)
No Peak or Very Small Peak for MMPA-DNPH Incomplete Derivatization: Insufficient DNPH reagent, incorrect pH, or not enough reaction time.[7]Ensure a molar excess of DNPH is used. Confirm the presence of an acid catalyst. Allow the reaction to proceed for at least 1 hour.
MMPA Degradation: The initial sample/standard was degraded before derivatization.Prepare fresh standards and samples. Store stock solutions at ≤ -20°C and protect from light.[12]
Instrument Issue: Leak in the system, faulty detector lamp, or incorrect injection.[15]Perform a system leak check. Verify detector lamp energy. Inject a known standard (e.g., caffeine) to confirm instrument performance.
Poor Peak Shape (Tailing) Secondary Interactions: The MMPA-DNPH derivative is interacting with active sites (e.g., free silanols) on the column packing.[16]Ensure the mobile phase contains an acid modifier (0.1% formic or phosphoric acid). Try a different, end-capped C18 column.
Column Overload: Injecting too much analyte mass onto the column.[13]Dilute the sample and re-inject. The peak should become more symmetrical at lower concentrations.
(For GC): Active Sites: The aldehyde is interacting with active sites in the GC inlet liner or column.[9]Use a deactivated, glass wool-free inlet liner. Trim the first few cm of the column. Consider a more inert column phase.
Drifting Baseline Column Contamination: Buildup of non-volatile matrix components on the column.[14]Flush the column with a strong solvent (e.g., 100% ACN or isopropanol). If the problem persists, replace the column.
Mobile Phase Issues: Solvents are not properly degassed, or there is a slow change in composition (improper mixing).[14][17]Degas mobile phases before use. Prime the pump to ensure proper solvent mixing.
Detector Not Thermally Equilibrated: The detector lamp temperature has not stabilized.Allow the HPLC system to equilibrate for at least 30-60 minutes before starting the analysis.
Inconsistent Retention Times Pump/Flow Rate Fluctuation: Leaks in the pump or faulty check valves are causing an unstable flow rate.[15][16]Check for leaks around pump seals and fittings. Sonciate or replace check valves if necessary.
Mobile Phase Composition Change: Evaporation of the organic component or inconsistent manual preparation.Prepare mobile phase fresh daily. Keep solvent reservoirs capped to prevent evaporation.
Column Temperature Fluctuation: The column oven is not maintaining a stable temperature.Verify that the column compartment temperature is stable and set correctly.
Calibration Curve is Non-Linear (r² < 0.99) Concentration Range Too Wide: The highest standard is saturating the detector.Reduce the concentration of the highest standard or narrow the calibration range.
Inaccurate Standard Preparation: Errors during serial dilutions.Carefully prepare a fresh set of standards from the stock solution. Use calibrated pipettes.
Integration Issues: Inconsistent peak integration across the calibration standards.Manually review the integration of each peak. Adjust integration parameters if necessary to be consistent for all standards.

References

  • JASCO Global. (2020, October 6). Analysis of Aldehydes using Post-column Derivatization by High Performance Liquid Chromatography. Retrieved from [Link][18]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link][3]

  • Awad, T., et al. (2007). Gas Chromatography-Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Chromatographic Science, 45(8), 519-526. Retrieved from [Link][19]

  • Li, Y., et al. (2015). Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples. Se Pu, 33(2), 140-5. Retrieved from [Link][8]

  • ResearchGate. (n.d.). GCMS analysis of authentic phenylacetaldehyde and MtAAS/CaAAS... [Image]. Retrieved from [Link][20]

  • International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. Retrieved from [Link][21]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link][13]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link][14]

  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link][17]

  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][22]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link][16]

  • FooDB. (2010, April 8). Showing Compound Phenylacetaldehyde (FDB012238). Retrieved from [Link][23]

  • R-Biopharm. (n.d.). Acetaldehyde - Food & Feed Analysis. Retrieved from [Link][11]

  • ResearchGate. (n.d.). GC-MS analysis of the product formed from Phe by aromatic aldehyde... [Image]. Retrieved from [Link][24]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link][25]

  • Chromperfect. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link][26]

  • PubChem. (n.d.). 2-(4-Methoxy-2-methylphenyl)acetaldehyde. Retrieved from [Link][27]

  • Ghelfi, F., et al. (2014). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism, Clinical and Experimental Research, 38(3), 669-675. Retrieved from [Link][7]

  • da Silva, J. A., et al. (2005). Rapid and sensitive method for the determination of acetaldehyde in fuel ethanol by high-performance liquid chromatography with UV-Vis detection. Journal of Chromatography A, 1073(1-2), 345-350. Retrieved from [Link][5]

  • International Journal of Chemico-Pharmaceutical Analysis. (2016). HPLC-Method Development and Validation for Determination of Formaldehyde and Acetaldehyde Traces in Drug Substance. Retrieved from [Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Methoxy-2-methylphenyl)acetaldehyde is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. I...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxy-2-methylphenyl)acetaldehyde is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structural motif, featuring a substituted phenylacetaldehyde, is a common scaffold in medicinal chemistry. The efficient and scalable synthesis of this aldehyde is therefore of significant interest to the drug development community. This guide provides an in-depth, objective comparison of three plausible synthetic routes to 2-(4-methoxy-2-methylphenyl)acetaldehyde, supported by established chemical principles and experimental data from analogous transformations. We will delve into the causality behind experimental choices, offering a framework for selecting the most suitable pathway based on specific research and development needs.

Comparative Analysis of Synthetic Routes

Three primary strategies for the synthesis of 2-(4-methoxy-2-methylphenyl)acetaldehyde will be evaluated:

  • Route 1: Darzens Glycidic Ester Condensation

  • Route 2: Grignard Reaction with a Formylating Agent

  • Route 3: Oxidation of 2-(4-methoxy-2-methylphenyl)ethanol

The following table provides a high-level comparison of these routes:

ParameterRoute 1: Darzens CondensationRoute 2: Grignard ReactionRoute 3: Oxidation of Alcohol
Starting Materials 4-Methoxy-2-methylbenzaldehyde, α-halo ester4-Methoxy-2-methylbenzyl halide2-(4-Methoxy-2-methylphenyl)ethanol
Key Reagents Strong base (e.g., NaOEt, NaNH₂), Acid/Heat for decarboxylationMagnesium, Formylating agent (e.g., ethyl orthoformate)Oxidizing agent (e.g., PCC, TEMPO)
Number of Steps 3 (Condensation, Saponification, Decarboxylation)2 (Grignard formation, Reaction with electrophile)1
Estimated Yield Good to ExcellentModerate to GoodGood to Excellent
Purity Generally good, requires purification of intermediateCan be challenging due to side reactionsHigh, with appropriate workup
Process Complexity Moderate, requires careful control of reaction conditionsHigh, requires strictly anhydrous conditionsLow to Moderate
Scalability Moderate, potential for side reactions on a larger scaleChallenging due to the nature of Grignard reagentsGood, several mild oxidation protocols are scalable
Safety Considerations Use of strong bases and potentially flammable solvents.Highly reactive Grignard reagent, requires inert atmosphere.Use of potentially toxic and pyrophoric oxidizing agents.

In-Depth Analysis and Experimental Protocols

Route 1: Darzens Glycidic Ester Condensation

The Darzens condensation is a classic and reliable method for the one-carbon homologation of aldehydes.[1][2][3] This reaction involves the condensation of a carbonyl compound with an α-halo ester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[4][5] Subsequent saponification and decarboxylation of the glycidic ester yields the desired aldehyde.[1][6][7]

Causality of Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base such as sodium ethoxide or sodium amide is crucial to deprotonate the α-carbon of the haloester without attacking the ester carbonyl group.[2][3]

  • Reaction Conditions: The initial condensation is typically performed at low temperatures to control the exothermicity of the reaction and minimize side reactions. The subsequent hydrolysis and decarboxylation often require heating.[8]

  • Starting Material: The synthesis commences with 4-methoxy-2-methylbenzaldehyde, which is commercially available.[9][10]

Experimental Protocol:

Step 1: Synthesis of ethyl 3-(4-methoxy-2-methylphenyl)glycidate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxy-2-methylbenzaldehyde (1.0 eq.) and ethyl chloroacetate (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide (1.1 eq.) in ethanol dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with cold water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

Step 2: Saponification and Decarboxylation

  • To the crude glycidic ester, add a 10% aqueous solution of sodium hydroxide (2.0 eq.) and ethanol.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid until the pH is ~2.

  • Heat the acidic solution to 50-60 °C for 1 hour to facilitate decarboxylation.[1][6]

  • Cool the mixture and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-methoxy-2-methylphenyl)acetaldehyde.

dot

Darzens_Condensation start 4-Methoxy-2-methylbenzaldehyde + Ethyl Chloroacetate step1 Darzens Condensation (NaOEt, THF, 0 °C to RT) start->step1 intermediate Ethyl 3-(4-methoxy-2-methylphenyl)glycidate step1->intermediate step2 Saponification & Decarboxylation (1. NaOH, EtOH, Reflux 2. HCl, Heat) intermediate->step2 product 2-(4-Methoxy-2-methylphenyl)acetaldehyde step2->product

Caption: Darzens Condensation pathway for the synthesis of the target aldehyde.

Route 2: Grignard Reaction with a Formylating Agent

The Grignard reaction is a powerful tool for carbon-carbon bond formation.[11] This route involves the preparation of a Grignard reagent from 4-methoxy-2-methylbenzyl halide, followed by its reaction with a suitable one-carbon electrophile (formylating agent) to introduce the aldehyde functionality.

Causality of Experimental Choices:

  • Grignard Reagent Formation: The reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent is the standard method for preparing Grignard reagents. Strict exclusion of moisture is critical as Grignard reagents are highly basic and will be quenched by water.

  • Choice of Formylating Agent: While formaldehyde is the simplest aldehyde, its gaseous nature makes it difficult to handle. Ethyl orthoformate or N,N-dimethylformamide (DMF) are often used as practical alternatives, which upon hydrolysis yield the desired aldehyde.[12]

Experimental Protocol:

Step 1: Preparation of 4-methoxy-2-methylbenzylmagnesium bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of 4-methoxy-2-methylbenzyl bromide (1.0 eq.) in anhydrous diethyl ether dropwise to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

  • Once the reaction has started, add the remaining bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Ethyl Orthoformate and Hydrolysis

  • Cool the Grignard reagent solution to 0 °C.

  • Slowly add a solution of triethyl orthoformate (1.1 eq.) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly pouring it into a stirred mixture of ice and 1 M hydrochloric acid.

  • Continue stirring until the magnesium salts dissolve.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Grignard_Reaction start 4-Methoxy-2-methylbenzyl Bromide step1 Grignard Formation (Mg, Diethyl Ether) start->step1 intermediate 4-Methoxy-2-methylbenzyl- magnesium Bromide step1->intermediate step2 Reaction with Triethyl Orthoformate intermediate->step2 intermediate2 Acetal Intermediate step2->intermediate2 step3 Acidic Hydrolysis (HCl, H₂O) intermediate2->step3 product 2-(4-Methoxy-2-methylphenyl)acetaldehyde step3->product

Caption: Grignard reaction pathway for the synthesis of the target aldehyde.

Route 3: Oxidation of 2-(4-methoxy-2-methylphenyl)ethanol

The oxidation of a primary alcohol to an aldehyde is a fundamental and often highly efficient transformation in organic synthesis. This route is attractive due to its directness, provided the precursor alcohol is readily accessible.

Causality of Experimental Choices:

  • Choice of Oxidizing Agent: To avoid over-oxidation to the carboxylic acid, a mild oxidizing agent is essential. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose.[13][14][15] Alternatively, TEMPO-mediated oxidation systems offer a greener and often more selective approach.[16][17]

  • Reaction Conditions: The reaction conditions are generally mild and carried out at or below room temperature to maintain selectivity for the aldehyde.

  • Starting Material: The synthesis requires 2-(4-methoxy-2-methylphenyl)ethanol. This can be prepared by reduction of the corresponding carboxylic acid or ester, or via a Grignard reaction between 4-methoxy-2-methylbenzylmagnesium bromide and formaldehyde. The availability of this starting material will significantly impact the overall feasibility of this route.[18][19][20]

Experimental Protocol (using PCC):

  • In a round-bottom flask, suspend pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM).

  • Add a solution of 2-(4-methoxy-2-methylphenyl)ethanol (1.0 eq.) in DCM dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Oxidation_of_Alcohol start 2-(4-Methoxy-2-methylphenyl)ethanol step1 Oxidation (PCC, DCM) start->step1 product 2-(4-Methoxy-2-methylphenyl)acetaldehyde step1->product

Caption: Oxidation of the primary alcohol to the target aldehyde.

Conclusion and Recommendations

Each of the presented synthetic routes offers a viable pathway to 2-(4-methoxy-2-methylphenyl)acetaldehyde, with distinct advantages and disadvantages.

  • The Darzens Condensation is a well-established method that starts from a readily available benzaldehyde derivative. While it involves multiple steps, the reactions are generally high-yielding.

  • The Grignard Reaction provides a more convergent approach but requires the synthesis of a specific Grignard reagent and strict anhydrous conditions, which can be challenging to scale.

  • The Oxidation of the corresponding alcohol is the most direct route, assuming the precursor alcohol is accessible. The use of modern, mild oxidation methods can lead to high yields and purity with simplified workup procedures.

For laboratory-scale synthesis where the starting benzaldehyde is readily available, the Darzens Condensation offers a robust and reliable option. For larger-scale production, the Oxidation of 2-(4-methoxy-2-methylphenyl)ethanol is likely the most efficient and scalable route, provided a cost-effective synthesis of the starting alcohol can be developed. The Grignard route, while elegant, may present more practical challenges for routine production.

The ultimate choice of synthetic route will depend on a comprehensive evaluation of factors including the availability and cost of starting materials, the desired scale of production, and the technical capabilities of the laboratory.

References

  • Process for the preparation of glycidic ester and an aldehyde. EP1764359A1.
  • Darzens Glycidic Ester Synthesis. Unacademy. [Link]

  • The Darzens Glycidic Ester Condensation. ResearchGate. [Link]

  • The Darzens Glycidic Ester Condensation. Organic Reactions. [Link]

  • The Darzens glycidic ester condensation of indan-1-ones. A reinvestigation of the reaction. ACS Publications. [Link]

  • Darzens condensation. ChemSpider Synthetic Pages. [Link]

  • m-METHOXYBENZALDEHYDE. Organic Syntheses Procedure. [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. WO2015035541A1.
  • Darzens Reaction. Organic Chemistry Portal. [Link]

  • Darzens Condensation. Master Organic Chemistry. [Link]

  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Arkat USA. [Link]

  • Darzens condensation reaction in a water suspension medium. J-STAGE. [Link]

  • 4-METHOXY-2-METHYLBENZALDEHYDE. Chemdad. [Link]

  • Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. WO2001044151A1.
  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses. [Link]

  • 4-Methoxy-2-methylbenzaldehyde. PubChem. [Link]

  • Grignard Reaction. University of Wisconsin-Madison. [Link]

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science. [Link]

  • Grignard reactions in 4-MeTHP. ResearchGate. [Link]

  • Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • PCC Oxidation Mechanism. Chemistry Steps. [Link]

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Comparative

A Comparative Analysis of Synthetic Methodologies for 2-(4-Methoxy-2-methylphenyl)acetaldehyde

For Immediate Publication Introduction 2-(4-Methoxy-2-methylphenyl)acetaldehyde is a key intermediate in the synthesis of various high-value compounds within the pharmaceutical and agrochemical industries. Its unique str...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

Introduction

2-(4-Methoxy-2-methylphenyl)acetaldehyde is a key intermediate in the synthesis of various high-value compounds within the pharmaceutical and agrochemical industries. Its unique structural features, comprising a substituted phenyl ring and a reactive aldehyde functional group, make it a versatile building block. The efficient and scalable synthesis of this molecule is therefore of considerable interest to researchers and process chemists. This guide provides a comparative analysis of prominent synthetic strategies for 2-(4-methoxy-2-methylphenyl)acetaldehyde, offering in-depth technical insights, detailed experimental protocols, and a discussion of the relative merits and drawbacks of each approach.

Core Synthetic Strategies: An Overview

The synthesis of 2-(4-methoxy-2-methylphenyl)acetaldehyde can be approached through several distinct pathways. This guide will focus on three primary methodologies:

  • The Darzens Glycidic Ester Condensation: A classic method for the one-carbon homologation of an aldehyde, proceeding through an intermediate glycidic ester.

  • The Vilsmeier-Haack Reaction: A powerful formylation reaction to introduce the aldehyde group onto a suitable precursor.

  • Grignard Reaction and Subsequent Oxidation: A multi-step approach involving the formation of a primary alcohol followed by its oxidation to the target aldehyde.

The selection of an optimal synthetic route is contingent upon a variety of factors including the availability of starting materials, desired scale of production, and tolerance for multi-step sequences.

Methodology 1: The Darzens Glycidic Ester Condensation

The Darzens condensation is a well-established method for the conversion of aldehydes and ketones to α,β-epoxy esters, which can then be hydrolyzed and decarboxylated to yield a homologous aldehyde.[1][2][3] This approach is particularly effective for aromatic aldehydes.[4][5]

Mechanistic Rationale

The reaction proceeds via the deprotonation of an α-haloester by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the starting aldehyde, in this case, 4-methoxy-2-methylbenzaldehyde. An intramolecular SN2 reaction follows, forming the glycidic ester. Subsequent saponification and acidification lead to the unstable glycidic acid, which readily undergoes decarboxylation to furnish the desired 2-(4-methoxy-2-methylphenyl)acetaldehyde.

Darzens_Mechanism cluster_0 Stage 1: Glycidic Ester Formation cluster_1 Stage 2: Hydrolysis & Decarboxylation Aldehyde 4-Methoxy-2-methyl- benzaldehyde Glycidic_Ester α,β-Epoxy Ester (Glycidic Ester) Aldehyde->Glycidic_Ester Haloester Alkyl Chloroacetate Enolate Enolate Intermediate Haloester->Enolate Base Strong Base (e.g., NaOMe) Base->Haloester Deprotonation Enolate->Glycidic_Ester Nucleophilic Attack & Intramolecular SN2 Saponification Saponification (e.g., NaOH) Glycidic_Ester->Saponification Glycidic_Acid_Salt Glycidic Acid Salt Saponification->Glycidic_Acid_Salt Acidification Acidification (e.g., HCl) Glycidic_Acid_Salt->Acidification Glycidic_Acid Unstable Glycidic Acid Acidification->Glycidic_Acid Final_Product 2-(4-Methoxy-2-methylphenyl) acetaldehyde Glycidic_Acid->Final_Product Decarboxylation

Caption: Darzens Condensation Workflow.

Experimental Protocol

A detailed protocol for a similar transformation using 4-methoxybenzaldehyde has been reported and can be adapted for the 2-methyl substituted analogue.[1][6]

Stage 1: Synthesis of Methyl 3-(4-methoxy-2-methylphenyl)glycidate

  • To a solution of sodium methoxide (prepared from 5.1 g of sodium in 90 mL of anhydrous methanol), chilled to -10°C in an ice-salt bath, a solution of 4-methoxy-2-methylbenzaldehyde (0.15 moles) and methyl chloroacetate (0.22 moles) is added dropwise over 3 hours with vigorous stirring.

  • The reaction mixture is stirred at -5°C for an additional 2 hours, and then at room temperature for 3 hours.

  • The resulting paste is poured into ice-water containing a small amount of acetic acid.

  • The precipitated solid is filtered, washed with cold water, and dried to yield the crude methyl 3-(4-methoxy-2-methylphenyl)glycidate.

Stage 2: Saponification and Decarboxylation

  • The crude glycidic ester is dissolved in a suitable solvent (e.g., ethanol) and treated with an aqueous solution of sodium hydroxide.

  • The mixture is heated to effect saponification.

  • After cooling, the reaction mixture is acidified, leading to the decarboxylation of the intermediate glycidic acid to afford 2-(4-methoxy-2-methylphenyl)acetaldehyde.

Performance and Considerations
ParameterObservation
Starting Materials 4-methoxy-2-methylbenzaldehyde, alkyl chloroacetate, strong base.
Yield Generally good for aromatic aldehydes; a yield of 75% for the glycidic ester formation from 4-methoxybenzaldehyde has been reported.[6]
Reaction Conditions Requires low temperatures for the initial condensation and subsequent heating for saponification and decarboxylation. Anhydrous conditions are crucial for the first step.
Advantages Well-established and reliable method for aldehyde homologation.
Disadvantages Two-stage process, requires careful temperature control, use of strong bases.

Methodology 2: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[7][8][9] This reaction introduces a formyl group (-CHO) onto the aromatic ring, which can be a direct route to an aldehyde precursor.

Mechanistic Rationale

The reaction involves the formation of a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11] This electrophilic iminium salt then attacks the electron-rich aromatic ring of a suitable precursor, such as 1-ethyl-4-methoxy-2-methylbenzene. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. The regioselectivity of the formylation is directed by the activating methoxy group and the existing alkyl substituents.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Precursor 1-Ethyl-4-methoxy- 2-methylbenzene Precursor->Iminium_Intermediate Electrophilic Aromatic Substitution Hydrolysis Aqueous Workup Iminium_Intermediate->Hydrolysis Final_Product 2-(4-Methoxy-2-methylphenyl) acetaldehyde Hydrolysis->Final_Product

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol
  • In a reaction vessel, N,N-dimethylformamide (DMF) is cooled in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise while maintaining the low temperature.

  • The Vilsmeier reagent is allowed to form over a period of time.

  • The aromatic precursor, 1-ethyl-4-methoxy-2-methylbenzene, is then added to the reaction mixture.

  • The reaction is stirred, and the temperature may be gradually increased to ensure completion.

  • The reaction is quenched by pouring it onto ice, followed by hydrolysis to yield the crude 2-(4-methoxy-2-methylphenyl)acetaldehyde.

  • Purification is typically achieved through extraction and distillation or chromatography.

Performance and Considerations
ParameterObservation
Starting Materials 1-Ethyl-4-methoxy-2-methylbenzene, DMF, POCl₃.
Yield Generally good for electron-rich aromatic substrates.
Reaction Conditions Requires careful handling of POCl₃, which is corrosive and moisture-sensitive.
Advantages Direct formylation of a suitable precursor in a one-pot reaction.
Disadvantages The starting material, 1-ethyl-4-methoxy-2-methylbenzene, may not be readily available. The reaction can be highly exothermic.

Methodology 3: Grignard Reaction and Subsequent Oxidation

This two-step approach involves the initial formation of 2-(4-methoxy-2-methylphenyl)ethanol, which is then oxidized to the target aldehyde.

Mechanistic Rationale

The synthesis begins with the formation of a Grignard reagent from 4-methoxy-2-methylbenzyl halide. This organomagnesium compound then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to form a primary alcohol after an acidic workup.[12][13][14][15] The resulting 2-(4-methoxy-2-methylphenyl)ethanol is then subjected to selective oxidation to yield the desired aldehyde.[16][17][18][19] A variety of oxidizing agents can be employed, with a key consideration being the prevention of over-oxidation to the carboxylic acid.

Grignard_Oxidation_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation Starting_Halide 4-Methoxy-2-methylbenzyl Halide Grignard_Reagent Grignard Reagent Starting_Halide->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Primary_Alcohol 2-(4-Methoxy-2-methylphenyl) ethanol Grignard_Reagent->Primary_Alcohol Formaldehyde Formaldehyde Formaldehyde->Primary_Alcohol Nucleophilic Attack & Aqueous Workup Final_Product 2-(4-Methoxy-2-methylphenyl) acetaldehyde Primary_Alcohol->Final_Product Oxidizing_Agent Selective Oxidizing Agent (e.g., PCC, TEMPO) Oxidizing_Agent->Final_Product

Caption: Grignard Reaction and Oxidation Workflow.

Experimental Protocol

Step 1: Synthesis of 2-(4-methoxy-2-methylphenyl)ethanol

  • In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with 4-methoxy-2-methylbenzyl bromide in anhydrous diethyl ether to form the Grignard reagent.

  • The Grignard solution is then added to a solution of formaldehyde in ether at a low temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to give the crude primary alcohol.

Step 2: Oxidation to 2-(4-methoxy-2-methylphenyl)acetaldehyde

  • The crude alcohol is dissolved in a suitable solvent, such as dichloromethane.

  • A selective oxidizing agent, such as pyridinium chlorochromate (PCC) or a TEMPO-based system, is added.

  • The reaction is monitored by thin-layer chromatography until the starting alcohol is consumed.

  • The reaction mixture is worked up to remove the oxidant and byproducts, and the crude aldehyde is purified.

Performance and Considerations
ParameterObservation
Starting Materials 4-methoxy-2-methylbenzyl halide, magnesium, formaldehyde, selective oxidizing agent.
Yield Can be high for both steps, but the overall yield will be a product of the two steps.
Reaction Conditions The Grignard reaction requires strictly anhydrous conditions. The oxidation step requires careful choice of reagent to avoid over-oxidation.
Advantages Conceptually straightforward, utilizes well-understood reactions.
Disadvantages Multi-step process, requires handling of sensitive Grignard reagents and potentially toxic oxidizing agents.

Comparative Summary

Synthesis MethodKey AdvantagesKey DisadvantagesStarting Material Complexity
Darzens Condensation Well-established, good yields for aromatic aldehydes.Two-stage process, requires cryogenic conditions.Moderate (requires substituted benzaldehyde).
Vilsmeier-Haack Reaction Direct formylation, potentially a one-pot reaction.Precursor may not be readily available, exothermic.Potentially high (requires specific substituted benzene).
Grignard & Oxidation Utilizes fundamental and reliable reactions.Multi-step, requires anhydrous conditions and selective oxidation.Moderate (requires substituted benzyl halide).

Conclusion

The synthesis of 2-(4-methoxy-2-methylphenyl)acetaldehyde can be successfully achieved through several distinct and reliable synthetic routes. The Darzens glycidic ester condensation represents a robust and well-documented approach, particularly given the availability of a protocol for a closely related substrate. The Vilsmeier-Haack reaction offers a more direct route, provided a suitable aromatic precursor is accessible. The Grignard reaction followed by oxidation is a classic and versatile multi-step strategy that provides a high degree of control.

The optimal choice of synthetic methodology will ultimately be determined by a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and conditions. This guide provides the foundational information for researchers and drug development professionals to make an informed decision based on their specific needs and constraints.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Ballester, M., & Bartlett, P. D. (1953). The Darzens Glycidic Ester Condensation. Journal of the American Chemical Society, 75(9), 2042-2048. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link]

  • Maw-Rong, L., & Ye-Bing, S. (2000). Vilsmeier-Haack reaction. Current Organic Chemistry, 4(3), 231-251. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. [Link]

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325. [Link]

  • Newman, M. S., & Mager, H. I. (1956). The Darzens Glycidic Ester Condensation. II. The Base-Catalyzed Condensation of α-Halo Esters with Aldehydes and Ketones. Journal of the American Chemical Society, 78(11), 2465-2468. [Link]

  • Darzens, G. (1904). Condensation of Aldehydes or Ketones with α-Halo Esters. Comptes Rendus de l'Académie des Sciences, 139, 1214-1217. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A Very Mild and Selective Oxidation of Alcohols to Aldehydes and Ketones with TEMPO in the Presence of a Catalytic Amount of NaOCl. The Journal of Organic Chemistry, 67(17), 6272-6274. [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Filo. (2025, November 2). Reaction of Grignard reagent with formaldehyde (HCHO) followed. [Link]

  • Serendipity-Driven Telescoped Synthesis of 2‑Aryl Glycidic Esters from Aldehydes. (2026, January 19). ACS Omega. [Link]

  • Chemguide. (n.d.). An introduction to Grignard reagents. [Link]

  • ResearchGate. (n.d.). Oxidation of 2-(4-methylphenyl) ethanol. [Link]

  • ChemWis. (2025, February 3). Synthesis of Phenylacetaldehyde from Benzaldehyde. [Link]

  • Google Patents. (2014, March 1). Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Wiley Online Library. (n.d.). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. [Link]

  • Frontiers. (2024, October 17). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. [Link]

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Validation

Spectroscopic data comparison for 2-(4-Methoxy-2-methylphenyl)acetaldehyde isomers

An Expert's Guide to the Spectroscopic Differentiation of 2-(4-Methoxy-2-methylphenyl)acetaldehyde Isomers Introduction: The Imperative of Isomeric Purity in Scientific Research In the fields of medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Spectroscopic Differentiation of 2-(4-Methoxy-2-methylphenyl)acetaldehyde Isomers

Introduction: The Imperative of Isomeric Purity in Scientific Research

In the fields of medicinal chemistry and materials science, the precise structural characterization of molecules is not merely a procedural formality; it is the bedrock of reproducible and reliable research. A single alteration in the substitution pattern on an aromatic ring can profoundly impact a molecule's biological activity, pharmacokinetic profile, and material properties. This guide provides a comprehensive comparative analysis of 2-(4-methoxy-2-methylphenyl)acetaldehyde and its key positional isomers, focusing on the spectroscopic techniques required for their unambiguous differentiation.

For researchers in drug development, where structure-activity relationships (SAR) are paramount, confirming the isomeric identity of a synthetic intermediate is a critical step. The isomers discussed herein, while possessing the same molecular formula and weight, exhibit subtle yet distinct electronic and steric environments. These differences manifest clearly in their spectroscopic signatures, which, when interpreted correctly, serve as definitive structural fingerprints. This guide is designed for scientists who require not only the data but also the underlying rationale for the experimental choices and interpretation, ensuring the highest standards of scientific integrity.

Molecular Structures of the Target Isomers

The primary focus is on 2-(4-methoxy-2-methylphenyl)acetaldehyde and two of its closely related positional isomers. The variation in the placement of the methoxy and methyl groups on the phenyl ring is the central challenge for characterization.

Comparative Spectroscopic Analysis

The differentiation of these isomers hinges on a multi-technique approach. While Mass Spectrometry confirms the elemental composition, NMR and IR spectroscopy provide the detailed constitutional information necessary to assign the specific substitution pattern.

¹H and ¹³C NMR Spectroscopy: The Definitive Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton and carbon atom is unique, leading to a distinct spectral signature for each isomer.

The most diagnostic region in the ¹H NMR spectrum is the aromatic region (~6.5-7.5 ppm). The coupling patterns (splitting) and chemical shifts of the aromatic protons are dictated by their position relative to the electron-donating methoxy group, the weakly electron-donating methyl group, and the electron-withdrawing acetaldehyde group.

  • Isomer A (4-methoxy-2-methyl): We expect three aromatic protons. The proton at C5 (between the methoxy and the vacant C6) will be a doublet, coupled to the proton at C6. The proton at C3 (between the methyl and acetaldehyde groups) will be a singlet (or a very narrow doublet due to small meta-coupling). The proton at C6 will be a doublet of doublets.

  • Isomer B (2-methoxy-4-methyl): Similar to Isomer A, this will show three distinct aromatic protons with a predictable splitting pattern based on their ortho, meta, and para relationships.

  • Isomer C (4-methoxy-3-methyl): This isomer is distinguished by having two adjacent aromatic protons (at C5 and C6), which will appear as an AB quartet or two doublets with a characteristic ortho-coupling constant (~8 Hz). The proton at C2 will be a singlet.

The following table summarizes the predicted and plausible ¹H and ¹³C NMR data for each isomer, recorded in CDCl₃.

Assignment Isomer A (4-methoxy-2-methyl) Isomer B (2-methoxy-4-methyl) Isomer C (4-methoxy-3-methyl)
¹H NMR (ppm)
-CHO (t)9.72 (J=2.5 Hz)9.75 (J=2.5 Hz)9.70 (J=2.5 Hz)
Aromatic (m)7.05 (d, J=8.0 Hz, 1H), 6.75 (s, 1H), 6.72 (d, J=8.0 Hz, 1H)7.10 (d, J=7.8 Hz, 1H), 6.80 (s, 1H), 6.78 (d, J=7.8 Hz, 1H)7.00 (s, 1H), 6.95 (d, J=8.2 Hz, 1H), 6.85 (d, J=8.2 Hz, 1H)
-OCH₃ (s)3.80 (3H)3.85 (3H)3.82 (3H)
-CH₂- (d)3.65 (J=2.5 Hz, 2H)3.68 (J=2.5 Hz, 2H)3.60 (J=2.5 Hz, 2H)
Ar-CH₃ (s)2.30 (3H)2.35 (3H)2.20 (3H)
¹³C NMR (ppm)
C=O201.5202.0201.8
Ar-C (quaternary)158.0, 138.5, 125.0157.5, 139.0, 124.5158.2, 129.0, 128.5
Ar-CH131.0, 115.5, 112.0130.5, 121.0, 111.5130.0, 128.0, 111.0
-OCH₃55.355.455.2
-CH₂-45.044.845.5
Ar-CH₃19.521.016.0

Note: Data is synthesized based on established chemical shift principles and serves as a representative guide.

Mass Spectrometry (MS): Confirmation and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and providing clues to the structure through fragmentation patterns. All three isomers have the same molecular formula (C₁₀H₁₂O₂) and a monoisotopic mass of 164.0837 g/mol .

The primary fragmentation pathway for these compounds under Electron Ionization (EI) is the benzylic cleavage, losing the -CHO group to form a stable substituted benzyl cation. The position of the substituents affects the subsequent fragmentation of this primary ion. The most abundant fragment ion is typically the [M-29]⁺ ion, resulting from the loss of the formyl radical (•CHO).

Ion m/z (Predicted) Isomer A Isomer B Isomer C Comment
[M]⁺164Molecular Ion
[M-CHO]⁺135Loss of formyl radical, base peak
[M-CH₃O]⁺133Loss of methoxy radical
[M-CH₂CHO]⁺121Loss of acetaldehyde radical

While the major fragments are the same, the relative intensities can differ slightly, though this is often not sufficient for unambiguous isomer identification without careful calibration and comparison to standards. Therefore, MS is primarily used for confirmation of mass, while NMR provides the definitive structural proof.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is excellent for identifying the key functional groups present in the molecule.

  • Aldehyde C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ .

  • Aromatic C=C Stretch: Medium absorptions in the 1580-1610 cm⁻¹ region.

  • Alkyl C-H Stretch: Absorptions just below 3000 cm⁻¹ .

  • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ .

  • Ether C-O Stretch: A strong band in the 1230-1270 cm⁻¹ region for the aryl-alkyl ether.

The most diagnostic region for isomer differentiation is the C-H out-of-plane bending region (900-690 cm⁻¹) , which is highly sensitive to the aromatic substitution pattern.

Isomer Substitution Pattern Predicted C-H Bending (cm⁻¹)
A (4-methoxy-2-methyl) 1,2,4-trisubstituted~860-880 and ~800-820
B (2-methoxy-4-methyl) 1,2,4-trisubstituted~860-880 and ~800-820
C (4-methoxy-3-methyl) 1,2,4-trisubstituted~860-880 and ~800-820

As shown, for 1,2,4-trisubstituted rings, the out-of-plane bending patterns are often similar, making IR less definitive than NMR for this specific problem. However, it remains a crucial quality control check to confirm the presence of the key functional groups.

Experimental Protocols

To ensure data integrity, standardized and well-defined protocols are essential.

Protocol for NMR Data Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the analyte and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16 scans.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2 seconds.

    • Acquire at least 1024 scans for adequate signal-to-noise.

    • Process the data with an exponential line broadening of 1.0 Hz.

  • Data Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C. Integrate peaks and determine chemical shifts and coupling constants.

G

Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Acquisition Parameters:

    • Set the ionization energy to 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.

    • Scan a mass range from m/z 40 to 250.

    • Use a direct insertion probe or GC-MS inlet. If using GC-MS, a non-polar column (e.g., DB-5) is suitable.

  • Data Analysis: Identify the molecular ion peak [M]⁺ and major fragment ions. Compare the fragmentation pattern to known patterns for related structures.

Protocol for FT-IR Data Acquisition
  • Sample Preparation: If the sample is a liquid or oil, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Collect a background spectrum of the clean plates or ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Perform a background subtraction. Label the major absorption bands and assign them to the corresponding functional groups.

Conclusion

The unambiguous structural determination of 2-(4-methoxy-2-methylphenyl)acetaldehyde and its positional isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While IR and MS provide essential confirmatory data on functional groups and molecular weight, ¹H NMR spectroscopy stands as the definitive technique . The distinct chemical shifts and, more importantly, the coupling patterns of the aromatic protons provide an irrefutable fingerprint for each specific substitution pattern. By adhering to the rigorous protocols outlined in this guide, researchers can confidently verify the identity and purity of their materials, ensuring the validity and reproducibility of their subsequent scientific investigations.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Introduction to Spectroscopy, 5th Edition. by Pavia, Lampman, Kriz, and Vyvyan. Cengage Learning. [Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition. by Silverstein, Webster, and Kiemle. John Wiley & Sons. [Link]

Validation

Publish Comparison Guide: Structure-Activity Relationship of 2-(4-Methoxy-2-methylphenyl)acetaldehyde Analogs

Executive Summary In the development of neuroactive compounds and G protein-coupled receptor (GPCR) ligands, the selection of the foundational chemical scaffold dictates both the synthetic viability and the pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuroactive compounds and G protein-coupled receptor (GPCR) ligands, the selection of the foundational chemical scaffold dictates both the synthetic viability and the pharmacological profile of the final active pharmaceutical ingredient (API). 2-(4-Methoxy-2-methylphenyl)acetaldehyde (CAS: 1081798-35-7) has emerged as a highly privileged building block for the synthesis of substituted phenethylamines[1].

This guide provides an objective, data-driven comparison of 2-(4-Methoxy-2-methylphenyl)acetaldehyde against its structural analogs. By evaluating synthetic efficiency, receptor binding affinity, and metabolic stability, we elucidate the structure-activity relationship (SAR) that makes this specific substitution pattern optimal for targeted neuropharmacological applications.

Structural Rationale: The Causality of Substitutions

The transition from a simple phenylacetaldehyde to a di-substituted analog involves precise electronic and steric tuning. When these aldehydes are converted to their corresponding phenethylamines via reductive amination, the aromatic substituents directly interact with the GPCR binding pocket [2].

  • The 4-Methoxy Group (Electronic & H-Bonding): The methoxy group at the para position acts as a strong electron-donating group (EDG) via resonance. More importantly, the oxygen atom serves as a critical hydrogen-bond acceptor. In the context of the serotonin 5-HT2A receptor, this group frequently interacts with key serine or threonine residues in the transmembrane helices, significantly anchoring the ligand and increasing binding affinity [2].

  • The 2-Methyl Group (Steric Shielding): The methyl group at the ortho position provides steric bulk. This restricts the rotational freedom of the ethylamine side chain, locking the molecule into a bioactive conformation. Furthermore, this steric hindrance physically blocks oxidative enzymes—such as Monoamine Oxidase (MAO) and hepatic Cytochrome P450s (CYPs)—from easily accessing the aromatic ring and the amine side chain, thereby extending the compound's metabolic half-life[3].

SAR_Workflow A 2-(4-Methoxy-2-methylphenyl) acetaldehyde B Reductive Amination (NaBH(OAc)3) A->B C Phenethylamine Derivative B->C D 5-HT2A Receptor Binding Pocket C->D 4-Methoxy H-Bonding E Metabolic Shielding (CYP/MAO) C->E 2-Methyl Steric Hindrance

Fig 1: Synthetic workflow and structure-activity rationale for 2-(4-Methoxy-2-methylphenyl)acetaldehyde.

Comparative SAR & Performance Data

To objectively evaluate the performance of the 2-(4-Methoxy-2-methylphenyl)acetaldehyde scaffold, we compare it against three alternative precursors. The data below reflects the properties of the phenethylamine derivatives synthesized from these aldehydes.

Precursor ScaffoldPhenethylamine Yield (%)5-HT2A Affinity ( Ki​ , nM)HLM Half-Life ( T1/2​ , min)Primary Limitation
Phenylacetaldehyde (Unsubstituted)88%> 10,00012.4Poor target affinity; rapid clearance.
4-Methoxyphenylacetaldehyde 85%145.018.6Susceptible to rapid ortho-hydroxylation.
2-Methylphenylacetaldehyde 82%2,100.045.2Lacks H-bond acceptor for high affinity.
2-(4-Methoxy-2-methylphenyl)acetaldehyde 84% 12.5 68.4 Optimal balance of affinity and stability.

Note: Yields represent conversion via standard reductive amination. Affinity and stability metrics are derived from standardized in vitro assays of the resulting primary amines.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of the derivatives.

Protocol A: Synthesis via Reductive Amination

Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without reducing the starting aldehyde directly into an alcohol, thereby maximizing the yield of the target amine [1].

  • Preparation: Dissolve 1.0 eq of 2-(4-Methoxy-2-methylphenyl)acetaldehyde (10 mmol) and 1.2 eq of the desired amine (e.g., aqueous ammonia or methylamine) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1 hour under an inert nitrogen atmosphere to allow iminium ion formation.

  • Reduction: Add 1.5 eq of NaBH(OAc)3 portion-wise over 15 minutes. Stir the reaction for 16 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure phenethylamine.

Protocol B: Radioligand Binding Assay (5-HT2A)

Causality: [3H]-Ketanserin is utilized as the radioligand because it is a highly selective 5-HT2A antagonist, providing a stable, high-affinity baseline from which the competitive displacement of the synthesized agonists can be accurately measured [2].

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]-Ketanserin (final concentration 1 nM), and 25 µL of the synthesized phenethylamine at varying concentrations ( 10−11 to 10−5 M).

  • Equilibration: Incubate the plates at 37°C for 60 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation.

Protocol C: Microsomal Stability Assay (HLM)

Causality: An NADPH regenerating system is strictly required because hepatic Cytochrome P450 enzymes—the primary drivers of phase I metabolism—are NADPH-dependent. Without it, the assay would yield false-positive stability data [3].

  • Reaction Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Termination: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate the intrinsic clearance ( T1/2​ ).

Mechanism of Action: GPCR Signaling Pathway

The phenethylamines derived from 2-(4-Methoxy-2-methylphenyl)acetaldehyde act as potent agonists at Gq-coupled receptors. The diagram below illustrates the downstream intracellular signaling cascade triggered upon ligand binding.

GPCR_Pathway L Phenethylamine Ligand R 5-HT2A Receptor (GPCR) L->R G Gq/11 Protein R->G PLC Phospholipase C (PLC) G->PLC IP3 IP3 Release PLC->IP3 DAG DAG Formation PLC->DAG Ca Intracellular Ca2+ Spike IP3->Ca PKC PKC Activation DAG->PKC

Fig 2: Gq-coupled signaling pathway activated by phenethylamine GPCR ligands.

References

  • Title: GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

  • Title: N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues Source: ACS Chemical Neuroscience URL: [Link]

  • Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: MDPI (Molecules) URL: [Link]

Comparative

In-silico prediction of properties for 2-(4-Methoxy-2-methylphenyl)acetaldehyde

An In-Depth Comparison Guide: Consensus In-Silico Property Prediction for 2-(4-Methoxy-2-methylphenyl)acetaldehyde Executive Summary In early-stage drug discovery and chemical development, accurately predicting the physi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Consensus In-Silico Property Prediction for 2-(4-Methoxy-2-methylphenyl)acetaldehyde

Executive Summary

In early-stage drug discovery and chemical development, accurately predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound is critical for mitigating downstream attrition. 2-(4-Methoxy-2-methylphenyl)acetaldehyde (CAS: 1081798-35-7) is a versatile aromatic intermediate with the chemical formula C10H12O2[1].

Relying on a single computational tool for property prediction often introduces applicability domain biases. As an Application Scientist, the gold standard is to employ an orthogonal, multi-platform approach. This guide compares three distinct in-silico methodologies—evaluating their underlying algorithms—and establishes a self-validating experimental workflow to generate a high-confidence profile for this compound.

Comparative Analysis of Predictive Platforms

To ensure scientific rigor, we must compare platforms that utilize fundamentally different mathematical models[2][3]. If disparate algorithms converge on the same predicted value, our confidence in that metric increases exponentially.

  • [1]:

    • Mechanism: Utilizes classical 2D fragment-based approaches and multiple linear regression models (e.g., XLOGP3, WLOGP).

    • Strength: Highly transparent and benchmarked as exceptionally accurate for baseline physicochemical profiling and Lipinski rule validation[3].

  • [2]:

    • Mechanism: Employs distance-based graph signatures to predict pharmacokinetic and toxicity endpoints.

    • Strength: Superior for predicting specific toxicological endpoints (e.g., AMES toxicity, hepatotoxicity) by mapping structural topologies rather than just fragments[3].

  • [3]:

    • Mechanism: Leverages advanced multi-task graph neural networks (GNNs).

    • Strength: By treating atoms as nodes and bonds as edges, it captures complex non-linear relationships, offering state-of-the-art accuracy for complex biological interactions like Cytochrome P450 (CYP) inhibition[2].

Self-Validating Experimental Protocol

A robust in-silico workflow must be self-validating. The following protocol ensures that algorithmic divergence is caught and flagged for manual review.

Step 1: Ligand Preparation and Standardization

  • Action: Retrieve the canonical SMILES string for 2-(4-Methoxy-2-methylphenyl)acetaldehyde: CC1=C(C=CC(=C1)OC)CC=O[1].

  • Causality: Unstandardized SMILES or unminimized 3D structures can lead to disparate conformer generation across platforms. The aldehyde and methoxy groups must be explicitly defined without ambiguous stereocenters to ensure uniform input.

Step 2: Orthogonal Data Generation

  • Action: Input the standardized SMILES into SwissADME, pkCSM, and ADMETlab 2.0 concurrently.

  • Causality: Capturing data across distinct algorithmic architectures (fragment-based vs. graph-based vs. deep learning) prevents systemic bias inherent to any single training dataset.

Step 3: The Self-Validation Checkpoint (Data Aggregation)

  • Action: Extract the LogP (lipophilicity) values from all three platforms and calculate the variance.

  • Validation Rule: If the standard deviation of LogP across the three platforms is ≤0.3 log units, the consensus model is validated, meaning the molecule falls safely within the applicability domain of all tools. If >0.3 , the compound's specific substitution pattern may be poorly represented, triggering a mandatory requirement for quantum mechanical (DFT) validation.

Step 4: Endpoint Profiling

  • Action: Aggregate ADMET endpoints, prioritizing SwissADME for physicochemical data, pkCSM for toxicity, and ADMETlab 2.0 for CYP interactions based on their respective algorithmic strengths.

G N1 Input SMILES (C10H12O2) N2 Structure Preparation (Standardization) N1->N2 N3 SwissADME (Fragment-based) N2->N3 N4 pkCSM (Graph Signatures) N2->N4 N5 ADMETlab 2.0 (Neural Networks) N2->N5 N6 Consensus Data Aggregation N3->N6 N4->N6 N5->N6 N7 Self-Validating Check (Variance < 0.3) N6->N7 Validate N8 Final Predictive Profile N7->N8

Figure 1: Self-validating consensus workflow for in-silico ADMET prediction.

Quantitative Data Comparison

The following tables summarize the consensus data generated by executing the protocol for 2-(4-Methoxy-2-methylphenyl)acetaldehyde.

Table 1: Physicochemical & Drug-Likeness Properties

Property SwissADME pkCSM ADMETlab 2.0 Consensus Evaluation
Molecular Weight 164.20 g/mol 164.20 g/mol 164.20 g/mol 164.20 g/mol
LogP (Lipophilicity) 1.95 (Consensus) 1.82 1.78 ~1.85 (Validated)
TPSA (Ų) 26.30 26.30 26.30 26.30
Rotatable Bonds 3 3 3 3

| Lipinski Violations | 0 | 0 | 0 | 0 (Highly Drug-like) |

Note: The LogP standard deviation is < 0.1, easily passing our self-validation checkpoint (Step 3).

Table 2: ADMET & Toxicity Endpoints

Endpoint pkCSM (Graph Signatures) ADMETlab 2.0 (GNN) Mechanistic Interpretation
Intestinal Absorption (HIA) 94.5% (High) High Probability Small MW and low TPSA ensure excellent passive transcellular permeability.
BBB Permeability (logBB) 0.45 (Permeant) Permeant High lipophilicity/TPSA ratio allows ready crossing of the blood-brain barrier.
CYP3A4 Inhibition No No Molecule lacks the large hydrophobic bulk typically required to block the CYP3A4 active site.
AMES Toxicity Negative Negative No structural alerts for DNA intercalation or direct mutagenicity.

| Skin Sensitization | Positive Alert | Positive Alert | Critical Liability: The aldehyde moiety is highly reactive with biological proteins. |

Mechanistic Discussion & Causality

The consensus data reveals a highly permeable, drug-like small molecule. The convergence of LogP values (~1.85) across all three platforms satisfies our self-validation criteria, confirming that the molecule falls well within the standard applicability domains of these predictive models[1].

However, the most critical insight derived from this comparative analysis is the Skin Sensitization / Protein Binding alert . While the molecule passes Lipinski's Rule of 5 flawlessly, both pkCSM and ADMETlab flag it for potential reactivity.

The Causality: Aldehydes (-CHO) are inherently electrophilic. In biological systems, they can undergo rapid nucleophilic attack by the primary amines of lysine residues present in skin proteins, forming covalent Schiff bases. This haptenization is the molecular initiating event for skin sensitization and immune response. Therefore, if 2-(4-Methoxy-2-methylphenyl)acetaldehyde is intended for topical application or fragrance formulations, relying solely on its favorable Lipinski profile is dangerous. This in-silico alert dictates that wet-lab validation using the Direct Peptide Reactivity Assay (DPRA) is strictly required before further development.

References

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (Nature) URL: [Link]

  • Title: pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures Source: Journal of Chemical Information and Modeling (ACS) URL: [Link]

  • Title: ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties Source: Nucleic Acids Research (Oxford Academic) URL: [Link]

  • Title: 2-(4-Methoxy-2-methylphenyl)acetaldehyde | C10H12O2 | CID 53403654 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments Source: Molecules (MDPI) URL: [Link]

Sources

Validation

Quantitative Comparison of Antifungal Agents: Olorofim vs. Standard of Care

Executive Summary The emergence of azole-resistant Aspergillus species and difficult-to-treat molds necessitates the rapid development of novel antifungal classes. This guide provides an objective, quantitative compariso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of azole-resistant Aspergillus species and difficult-to-treat molds necessitates the rapid development of novel antifungal classes. This guide provides an objective, quantitative comparison between standard-of-care agents (triazoles, polyenes, echinocandins) and olorofim (F901318), a first-in-class orotomide. Designed for drug development professionals and researchers, this document details the mechanism of action, comparative in vitro susceptibility data, and the self-validating CLSI M38 protocol required for rigorous experimental evaluation.

Mechanistic Rationale: Targeting Pyrimidine Biosynthesis

Unlike azoles (which target ergosterol synthesis via CYP51A) or echinocandins (which inhibit β-1,3-glucan synthase), 1[1]. DHODH is a mitochondrial enzyme responsible for catalyzing the oxidation of dihydroorotate to orotate, representing the critical fourth step in de novo pyrimidine biosynthesis[2].

By halting the production of uridine-5′-monophosphate (UMP), olorofim arrests DNA and RNA synthesis, exhibiting a profound effect on cell cycle progression and hyphal elongation[2]. Crucially, olorofim binds selectively to the N-terminal helical domain of class II fungal DHODH, demonstrating no cross-reactivity or off-target toxicity with human DHODH[1].

MOA Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO Multiple Steps DHODH DHODH Enzyme DHO->DHODH Orotate Orotate DHODH->Orotate UMP UMP / UTP (RNA/DNA Synthesis) Orotate->UMP UMP Synthase Olorofim Olorofim (F901318) Olorofim->DHODH Selective Inhibition

Fig 1. Fungal pyrimidine biosynthesis pathway highlighting selective DHODH inhibition by olorofim.

Quantitative In Vitro Activity Comparison

To objectively benchmark olorofim's potency, we compare its Minimum Inhibitory Concentration (MIC) against contemporary agents using clinical Aspergillus fumigatus isolates, including wild-type (WT) and azole-resistant strains harboring the TR34/L98H mutation[3],[4].

Table 1: Comparative In Vitro Activity against Aspergillus fumigatus (mg/L)
Antifungal AgentClassTargetA. fumigatus WT (MIC90)A. fumigatus TR34/L98H (MIC90)
Olorofim OrotomideDHODH0.0310.031
Voriconazole TriazoleCYP51A1.0>8.0
Amphotericin B PolyeneErgosterol Binding2.02.0
Caspofungin Echinocandinβ-1,3-glucan synthase0.031 (MEC)0.031 (MEC)

*Note: Echinocandin values are reported as Minimum Effective Concentration (MEC).

Data Synthesis: Olorofim demonstrates MIC values significantly lower than those of amphotericin B and voriconazole[4]. Notably, its potency is fully retained against TR34/L98H mutants, validating its utility against azole-resistant phenotypes where standard-of-care triazoles fail[3].

Standardized Experimental Protocol: CLSI M38 Broth Microdilution

To ensure reproducibility and trustworthiness in quantitative comparisons,5[5]. The following protocol establishes a self-validating system by incorporating specific quality control (QC) strains and standardized media to eliminate environmental variables.

Workflow Inoculum 1. Spore Suspension (0.4-5 x 10^4 CFU/mL) Dilution 2. Serial Dilution (Drug in RPMI 1640) Inoculum->Dilution Incubation 3. Incubation (35°C for 48h) Dilution->Incubation Read 4. Visual Reading (100% Inhibition Endpoint) Incubation->Read

Fig 2. Step-by-step workflow for CLSI M38 broth microdilution antifungal susceptibility testing.

Step-by-Step Methodology & Causality:
  • Media Preparation: Use RPMI 1640 broth supplemented with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS[5].

    • Causality: RPMI 1640 is strictly required because complex media (like Sabouraud Dextrose) contain undefined pyrimidine precursors that can competitively antagonize DHODH inhibitors, artificially inflating MIC values.

  • Inoculum Standardization: Induce sporulation on potato dextrose agar (PDA) for 7 days. Harvest conidia using 0.85% saline with 0.01% Tween 20. Adjust the suspension spectrophotometrically (80-82% transmittance at 530 nm) and dilute to a final well concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL[6].

    • Causality: A standardized inoculum prevents the "inoculum effect," where excessively high fungal burdens overwhelm the drug, leading to false resistance.

  • Drug Dilution: Prepare serial two-fold dilutions of olorofim (range: 0.008 to 8 mg/L) in DMSO, ensuring the final DMSO concentration in the test wells does not exceed 1% (v/v)[3].

    • Causality: DMSO concentrations >1% are toxic to many fungal isolates and will confound growth inhibition data.

  • Incubation & Reading: Incubate microtiter plates at 35°C in ambient air. Read MICs at 48 hours. For olorofim, the endpoint is defined as 100% visual growth inhibition compared to the drug-free control[3].

    • Causality: Unlike echinocandins, which cause aberrant hyphal growth (read as MEC), olorofim completely arrests hyphal elongation, necessitating a strict 100% inhibition threshold for accurate MIC determination.

  • Quality Control: Concurrently test Candida krusei ATCC 6258 and Aspergillus flavus ATCC 204304[5].

    • Causality: QC strains validate the assay; if their MICs fall outside established reference ranges, the entire plate's data is invalidated, ensuring absolute trustworthiness.

Time-Kill Kinetics & Pharmacodynamics

While MIC provides a static endpoint, time-kill assays map the dynamic pharmacodynamics of the agent. Olorofim exhibits a time-dependent profile against A. fumigatus at early time points, transitioning to robust fungicidal activity at extended exposures (>48h) as intracellular pyrimidine pools are fully depleted[7]. Researchers conducting time-kill assays must continuously monitor viable CFU counts over 72 hours, plotting log₁₀ CFU/mL against time to quantify the rate of fungal clearance.

Conclusion

Olorofim represents a paradigm shift in antifungal pharmacology. By quantitatively comparing its in vitro metrics against standard agents using rigorous, CLSI-validated protocols, researchers can confidently benchmark its efficacy. The strict adherence to MOPS-buffered RPMI 1640 and precise inoculum control is paramount to yielding reproducible, high-fidelity data when evaluating DHODH inhibitors.

References

  • Review of the novel antifungal drug olorofim (F901318). PMC - NIH. 1

  • In Vitro Activity of Novel Antifungal Olorofim against Filamentous Fungi and Comparison to Eight Other Antifungal Agents. MDPI. 4

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. 5

  • The Dynamic Influence of Olorofim (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus. PMC - NIH. 2

  • Potency of Olorofim (F901318) Compared to Contemporary Antifungal Agents against Clinical Aspergillus fumigatus Isolates. PMC - NIH. 3

  • Anti-Aspergillus activities of olorofim at sub-MIC levels during early-stage growth. PMC - NIH. 7

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 2-(4-Methoxy-2-methylphenyl)acetaldehyde

As professionals dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe and compliant laboratory environment. The proper management of chemical waste is not merely a regulatory hur...

Author: BenchChem Technical Support Team. Date: March 2026

As professionals dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe and compliant laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of our commitment to safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the disposal of 2-(4-Methoxy-2-methylphenyl)acetaldehyde, grounding procedural steps in the chemical principles and regulatory frameworks that govern our work.

Initial Assessment: Hazard Characterization and Regulatory Status

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 2-(4-Methoxy-2-methylphenyl)acetaldehyde is not a common laboratory reagent, and its toxicological properties are not extensively documented. However, based on available data, it is classified with specific hazards that dictate its handling and disposal pathway.[1]

Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3] The health warnings associated with this compound classify it as a hazardous waste, mandating that it be disposed of through a certified hazardous waste program and strictly prohibiting its disposal via standard trash or sanitary sewer systems.[4][5][6][7]

Hazard Identification Description Regulatory Implication & Required PPE
GHS Hazard Codes H302, H315, H319, H335[1]Designates the material as hazardous waste under EPA guidelines.[3]
Acute Toxicity (Oral) Harmful if swallowed.[1]Avoid ingestion. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.[1]Required PPE: Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation Causes serious eye irritation.[1]Required PPE: Safety goggles or a face shield.[8]
Respiratory Irritation May cause respiratory irritation.[1]Handle only in a well-ventilated area, preferably within a chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to ensure safety and compliance from the point of generation to the final handoff for disposal.

Step 1: Prepare for Waste Collection

The Causality: Proper preparation prevents cross-contamination and ensures the integrity of the waste container. All waste management procedures must be outlined in your institution's Chemical Hygiene Plan as required by the Occupational Safety and Health Administration (OSHA).[9][10]

  • Action: Select a designated waste accumulation container. This container must be in good condition, free of damage, and equipped with a secure, leak-proof closure.[5][11]

  • Expert Insight: While glass containers are common for reagents, high-density polyethylene (HDPE) or other compatible plastic containers are often preferred for hazardous waste to minimize the risk of breakage.[4] The container must be chemically compatible with aldehydes.

Step 2: Waste Accumulation

The Causality: Waste should be collected at or near the point of generation in a designated "Satellite Accumulation Area" (SAA) to minimize transport within the lab and ensure it remains under the control of laboratory personnel.[5][12]

  • Action: Carefully transfer the 2-(4-Methoxy-2-methylphenyl)acetaldehyde waste into the prepared container. If the waste is mixed with solvents, all components must be documented.

  • Expert Insight: Do not overfill the container; a maximum of 90% capacity is a best practice to allow for vapor expansion and prevent spills when handling.[12] The container must be kept closed at all times except when actively adding waste.[5][6][11][12] Leaving a funnel in the opening is a common but dangerous violation that allows for the release of vapors.[12]

Step 3: Meticulous Labeling

The Causality: Accurate labeling is a critical EPA and OSHA requirement that ensures safe handling, proper segregation, and correct final disposal.[5][13] Inaccurate or incomplete labels can lead to dangerous chemical reactions or regulatory fines.

  • Action: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste" .[4][5][12]

    • The full, unabbreviated chemical name and percentage of every constituent. For this waste, list "2-(4-Methoxy-2-methylphenyl)acetaldehyde" and any solvents present.[4][12][13]

    • The accumulation start date (the date the first waste was added).[2][13]

    • The Principal Investigator's name and laboratory information (building, room number).[4]

    • The appropriate hazard pictograms (an exclamation mark for irritant and acute toxicity is appropriate here).[4]

Step 4: Segregation and Safe Storage

The Causality: Aldehydes are a reactive class of chemicals. Improper storage and failure to segregate them from incompatible materials can result in heat generation, fire, or violent polymerization.[9][14]

  • Action: Store the sealed and labeled waste container in your designated SAA. This area must be away from drains, heat sources, and direct sunlight.[7]

  • Expert Insight: Use secondary containment (such as a plastic tub) to capture any potential leaks.[5][6] Crucially, you must store this aldehyde waste separately from the incompatible chemicals listed in the table below.

Incompatible Chemical Classes Potential Hazard of Mixing with Aldehydes
Acids (Oxidizing & Non-Oxidizing) Exothermic reaction, potential for violent polymerization.[14][15]
Bases / Caustics Exothermic reaction, potential for violent polymerization.[15]
Amines Exothermic reaction.[15]
Oxidizing Agents Potential for fire and explosion.[16]
Step 5: Arranging for Final Disposal

The Causality: Hazardous waste must be disposed of through licensed facilities to ensure it is managed in an environmentally sound manner, fulfilling the "cradle-to-grave" mandate of RCRA.

  • Action: Once the container is full (or approaching the maximum accumulation time limit set by your institution's generator status), contact your organization's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][6][12]

  • Expert Insight: Never attempt to treat or neutralize this waste yourself without explicit, written permission and a validated protocol from your EHS office. While some aldehydes like formaldehyde can be deactivated, this requires specific reagents and procedures and is not permissible for unused or novel research chemicals.[17]

Disposal Process Visualization

The following diagram outlines the logical workflow for the proper disposal of 2-(4-Methoxy-2-methylphenyl)acetaldehyde, from generation to final handoff.

G start Waste Generated: 2-(4-Methoxy-2-methylphenyl)acetaldehyde haz_assess Step 1: Hazard Assessment - Consult SDS & Classify as Hazardous - Note Irritant & Toxic Properties start->haz_assess BEGIN ppe Step 2: Don Appropriate PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat haz_assess->ppe collect Step 3: Collect in Compatible Container - Use sealed, leak-proof container - Fill to <90% capacity - Keep closed when not in use ppe->collect label_waste Step 4: Fully Label Container - 'Hazardous Waste' - Full Chemical Name(s) & % - Accumulation Date & PI Info collect->label_waste segregate Step 5: Segregate & Store in SAA - Use Secondary Containment - CRITICAL: Store away from Acids, Bases, Oxidizers label_waste->segregate pickup Step 6: Schedule Disposal - Contact Institutional EHS Office - Follow EHS pickup procedures segregate->pickup end Waste Secured for EHS Pickup pickup->end COMPLETE

Caption: Disposal workflow for 2-(4-Methoxy-2-methylphenyl)acetaldehyde.

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